molecular formula C16H16FN3O2 B1403093 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine CAS No. 556801-40-2

1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

Cat. No.: B1403093
CAS No.: 556801-40-2
M. Wt: 301.31 g/mol
InChI Key: TWUSBZZLFHMSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily due to its structural features as a phenylpiperazine derivative. The piperazine ring is a recognized pharmacophore, a key structural component present in a wide range of biologically active molecules . Phenylpiperazine-based compounds are the subject of extensive investigation for their interactions with the central nervous system. Research indicates that analogs of 1-phenyl-piperazine can bind to key monoamine transporters in the brain, including the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters . This interaction allows researchers to probe the mechanisms of neurotransmitter uptake inhibition and release, providing valuable tools for studying neurological pathways and the effects of psychoactive substances . Furthermore, structurally similar nitro-phenylpiperazine derivatives are being explored in the field of oncology research. Recent studies have highlighted the potential of such compounds, particularly for their radioprotective properties. These investigations focus on their ability to mitigate DNA damage caused by ionizing radiation in vitro, positioning them as promising candidates for the development of novel radiation countermeasures . The specific substitution pattern of the 2-fluoro and 4-nitro groups on the phenyl ring adjacent to the piperazine in this compound is a key feature that researchers can utilize to fine-tune the molecule's electronic properties, lipophilicity, and subsequent biological activity . This makes 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex molecules targeted at various therapeutic areas. This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-15-12-14(20(21)22)6-7-16(15)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUSBZZLFHMSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility, synthesis, and application of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine (CAS 556801-40-2), a critical fluorinated building block in modern medicinal chemistry.

Executive Summary

1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine is a specialized pharmaceutical intermediate serving as a "privileged scaffold" precursor. It combines the pharmacophoric properties of N-arylpiperazines (common in CNS and antifungal drugs) with the metabolic stability conferred by fluorination .

Its primary utility lies in its reduction to 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline , a versatile amine handle used to synthesize:

  • Next-Generation Oxazolidinone Antibiotics: Analogs of Linezolid and Sutezolid where the morpholine ring is replaced by a lipophilic phenylpiperazine to expand the spectrum against Gram-positive resistant strains (MRSA, VRE).

  • Triazole Antifungals: Linker motifs similar to Posaconazole, where the central phenyl ring requires fluorination to block metabolic oxidation.

  • CNS Agents: Atypical antipsychotic candidates targeting dopamine (D2) and serotonin (5-HT) receptors.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
CAS Number 556801-40-2
IUPAC Name 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine
Molecular Formula C₁₆H₁₆FN₃O₂
Molecular Weight 301.32 g/mol
Appearance Yellow to Orange Solid
Solubility DMSO, DMF, Dichloromethane; Low in Water
Key Functional Groups Nitro (-NO₂): Masked amine; Fluorine (-F): Metabolic blocker

Mechanistic Role in Synthesis

The synthesis of this intermediate relies on a Nucleophilic Aromatic Substitution (SₙAr) .[1] The reaction exploits the electronic bias of 3,4-difluoronitrobenzene , a common starting material in the synthesis of Linezolid.

Regioselectivity of Formation

The reaction between 3,4-difluoronitrobenzene and 1-phenylpiperazine is highly regioselective.

  • Substrate: 3,4-Difluoronitrobenzene.[2]

  • Nucleophile: 1-Phenylpiperazine (secondary amine).

  • Mechanism: The nitro group is a strong electron-withdrawing group (EWG). It activates the para position (C4) significantly more than the meta position (C3) through resonance stabilization of the Meisenheimer complex.

  • Outcome: The nucleophile attacks C4, displacing the fluorine atom. The fluorine at C3 remains, resulting in the 2-fluoro-4-nitro substitution pattern in the product (relative to the newly formed C-N bond).

Pathway Visualization

The following diagram illustrates the synthesis and subsequent reduction to the active aniline handle.

SynthesisPathway SM1 3,4-Difluoronitrobenzene (Electrophile) INTER Meisenheimer Complex (Transition State) SM1->INTER S_NAr Attack (C4) SM2 1-Phenylpiperazine (Nucleophile) SM2->INTER PROD 1-(2-Fluoro-4-nitrophenyl)- 4-phenylpiperazine (Target Intermediate) INTER->PROD -HF (Base assisted) ANILINE 3-Fluoro-4-(4-phenyl- piperazin-1-yl)aniline (Active API Precursor) PROD->ANILINE Nitro Reduction (Fe/NH4Cl or H2/Pd)

Figure 1: Synthetic pathway from commodity chemicals to the active aniline precursor.

Experimental Protocols

Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

This protocol ensures high regioselectivity (>95:5) and yield.

Reagents:

  • 3,4-Difluoronitrobenzene (1.0 eq)

  • 1-Phenylpiperazine (1.1 eq)

  • Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 3,4-difluoronitrobenzene (15.9 g, 100 mmol) in ACN (150 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition: Add DIPEA (19.4 g, 150 mmol) followed by the dropwise addition of 1-phenylpiperazine (17.8 g, 110 mmol). Note: The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[3] The starting nitrobenzene should be consumed.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a yellow/orange solid.

  • Purification: Filter the solid and wash with water (3 x 50 mL) to remove salts and excess base. Recrystallize from Ethanol/Water if higher purity is required.

  • Yield: Typical yield is 85–92%.

Reduction to the Aniline (Downstream Processing)

The nitro group must be reduced to an amine to allow for coupling (e.g., carbamate formation for oxazolidinones).

Method: Iron/Ammonium Chloride Reduction (Bechamp reduction variant).

  • Suspend the nitro intermediate (10 mmol) in Ethanol/Water (4:1, 50 mL).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat to reflux for 2 hours. The yellow color will fade.

  • Filter hot through Celite to remove iron residues.

  • Concentrate the filtrate to obtain 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline .

Quality Control & Impurity Profiling

In pharmaceutical manufacturing, controlling regioisomers is critical.

Impurity TypeOriginControl Strategy
Regioisomer A Attack at C3 (Meta to NO₂)Use polar aprotic solvents (DMF, DMSO) to enhance SₙAr reaction rate at the preferred C4 position. Maintain temperature <100°C.
Bis-substitution Displacement of both FluorinesStrictly control stoichiometry (1.0–1.1 eq of amine). Avoid large excess of piperazine.
Residual Aniline Unreacted PhenylpiperazineWash crude solid thoroughly with water/methanol mixtures; Phenylpiperazine is soluble in alcohols, the product is less so.
Regioselectivity Logic Diagram

The following graph explains why the para product is favored, ensuring the trustworthiness of the synthesis.

Regioselectivity cluster_ring 3,4-Difluoronitrobenzene Ring NO2 Nitro Group (-NO2) Strong EWG C4 C4 Position (Para) High + Charge Density NO2->C4 Resonance Stabilization C3 C3 Position (Meta) Lower Activation NO2->C3 Inductive Effect Only Nucleophile Piperazine Nitrogen Nucleophile->C4 Major Pathway (>95%) Nucleophile->C3 Minor Pathway (<5%)

Figure 2: Electronic activation map explaining the high regioselectivity for the 4-substituted product.

References

  • Fluorochem. (2025). Product Data Sheet: 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine. Retrieved from

  • Saksena, A. K., et al. (1996).[4] Tetrahydrofuran Antifungals (Posaconazole Intermediates). Patent US5661151. (Describes the general synthesis of piperazine-phenyl-triazolone antifungals).

  • Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[3] Current Pharmaceutical Design, 2(2), 175-194. (Foundational text on 3,4-difluoronitrobenzene usage in Linezolid synthesis).

  • PubChem. (2025).[5] Compound Summary: 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine. Retrieved from

  • Lek Pharmaceuticals. (2015).[6] Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. European Patent EP2894154. (Validates the SNAr chemistry on fluoronitrobenzenes with piperazines).

Sources

Introduction: A Privileged Scaffold Enhanced by Strategic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Fluoro-4-Nitro-Substituted Piperazine Scaffolds for Drug Discovery Professionals

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold".[1][2][3] Its six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts a unique combination of structural rigidity, a large polar surface area, and versatile hydrogen bond donor/acceptor capabilities.[1] These features frequently lead to favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, making piperazine derivatives a cornerstone in the development of therapeutics for a vast range of diseases.[1][4][5] Numerous FDA-approved drugs across diverse areas—including oncology, infectious diseases, and neurology—incorporate this vital nucleus.[4][6][7]

The true power of the piperazine scaffold lies in its synthetic tractability, which allows for precise tuning of its pharmacological profile through substitution.[1][2] This guide focuses on a particularly compelling substitution pattern: the 2-fluoro-4-nitrophenyl group attached to one of the piperazine nitrogens. This strategic functionalization combines two of modern medicinal chemistry's most impactful tactics:

  • Fluorine Substitution: The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[8] The high electronegativity and small size of fluorine can profoundly alter the electronic properties and conformation of a molecule, often leading to improved potency and a better pharmacokinetic profile.[6][8]

  • Nitro Group Incorporation: The nitro group, a strong electron-withdrawing moiety, significantly influences a molecule's electronic distribution and polarity.[9][10] Critically, it can act as a bio-reducible functional group.[11] In low-oxygen environments, such as those found in solid tumors or certain microbial infections, the nitro group can be enzymatically reduced to generate cytotoxic reactive nitrogen species, forming the basis for hypoxia-activated prodrugs.[9][11][12]

By integrating these features, the 2-fluoro-4-nitro-substituted piperazine scaffold emerges as a highly promising platform for the development of next-generation therapeutics, particularly in oncology and infectious diseases. This guide provides a comprehensive overview of its synthesis, characterization, biological potential, and avenues for further development.

Core Synthesis and Mechanistic Considerations

The construction of the 1-(2-fluoro-4-nitrophenyl)piperazine core is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The rationale behind this choice is grounded in the electronic properties of the aromatic precursor. The presence of a strongly electron-withdrawing nitro group at the para-position and a fluorine atom at the ortho-position activates the carbon atom attached to the leaving group (typically another halogen, like chlorine or fluorine) for nucleophilic attack by the secondary amine of piperazine.

General Synthetic Workflow

The synthesis can be visualized as a multi-stage process, from initial reaction to final product characterization, ensuring purity and structural confirmation.

G start_materials Starting Materials (e.g., 1-Chloro-2-fluoro-4-nitrobenzene + Piperazine) reaction Nucleophilic Aromatic Substitution (SNAr) - Polar aprotic solvent (e.g., DMF, DMSO) - Base (e.g., K2CO3, Et3N) - Heat start_materials->reaction Step 1 workup Aqueous Workup & Extraction - Quench reaction - Separate organic/aqueous layers reaction->workup Step 2 purification Purification - Flash Column Chromatography workup->purification Step 3 characterization Structural Characterization - NMR (1H, 13C) - Mass Spectrometry (LC-MS) - FTIR purification->characterization Step 4 final_product Final Scaffold 1-(2-fluoro-4-nitrophenyl)piperazine characterization->final_product Validation

General workflow for the synthesis and validation of the core scaffold.
Experimental Protocol: Synthesis of 1-(2-fluoro-4-nitrophenyl)piperazine

This protocol describes a standard procedure for the synthesis of the core scaffold. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the base, leaving the anion more reactive, while the added base acts as a scavenger for the HCl generated during the reaction.

Materials:

  • 1-Chloro-2-fluoro-4-nitrobenzene

  • Piperazine (anhydrous)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of piperazine (2.0 equivalents) in anhydrous DMF (10 mL/mmol of limiting reagent) in a round-bottom flask, add anhydrous potassium carbonate (2.5 equivalents).

  • Add 1-chloro-2-fluoro-4-nitrobenzene (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 1-(2-fluoro-4-nitrophenyl)piperazine.

Self-Validation: The success of each step is critical. The use of excess piperazine helps to drive the reaction to completion and minimize the formation of the di-substituted byproduct. The aqueous workup is designed to remove the DMF solvent, excess piperazine, and inorganic salts. Final purification by chromatography ensures the removal of any remaining impurities, and the structure of the final product must be confirmed by spectroscopic methods.[13]

Structural Characterization and Physicochemical Properties

Confirming the identity and purity of the synthesized scaffold is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's structure.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluoro and nitro substituents. Two distinct signals, typically broad singlets or triplets, will appear for the non-equivalent methylene protons of the piperazine ring.

  • ¹³C-NMR (Carbon Nuclear Magnetic Resonance): Will display signals for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant. Signals for the piperazine carbons will also be present.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the compound, providing strong evidence of its identity. The purity can also be assessed from the chromatogram.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Can identify key functional groups. Characteristic stretches for the N-O bonds of the nitro group (typically around 1510 cm⁻¹ and 1390 cm⁻¹) and C-F bond will be observable.[14]

A request for the crystallographic data of a similar compound, 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine, highlights that single-crystal X-ray diffraction can provide definitive proof of structure and conformation when suitable crystals are obtained.[15]

Biological Activity and Therapeutic Potential

The 2-fluoro-4-nitro-substituted piperazine scaffold is a confluence of functionalities that suggest significant potential in several therapeutic areas.

Anticancer Applications

The piperazine moiety is a well-known scaffold in anticancer drug design, with several approved drugs containing this ring system.[7] The addition of the 4-nitro group makes these derivatives prime candidates for development as hypoxia-activated prodrugs .

In the hypoxic microenvironment of solid tumors, nitroreductase enzymes, which are overexpressed in these regions, can reduce the nitro group.[11] This bio-reduction process generates highly reactive and cytotoxic species, such as nitroso and hydroxylamine intermediates, that can induce DNA damage and cell death, leading to selective tumor killing while sparing healthy, well-oxygenated tissues.[9][10]

G prodrug Prodrug (R-NO2) (Less Toxic) radical Nitro Radical Anion (R-NO2•−) prodrug->radical Nitroreductase + 1e- (Hypoxia) nitroso Nitroso Intermediate (R-NO) radical->nitroso + 1e-, + 2H+ hydroxylamine Hydroxylamine (R-NHOH) nitroso->hydroxylamine + 2e-, + 2H+ cytotoxicity Reactive Species Induce DNA Damage & Cell Death nitroso->cytotoxicity hydroxylamine->cytotoxicity

Bioreductive activation pathway of the nitro group under hypoxic conditions.
Antimicrobial and Antifungal Activity

Piperazine derivatives have demonstrated broad-spectrum activity against various pathogens, including bacteria and fungi.[5][16][17][18] The mechanism often involves targeting essential enzymes or disrupting cell membrane integrity.[5] Structure-activity relationship (SAR) studies have shown that the presence of a fluorine atom can augment antibacterial activity.[19] Similar to the anticancer approach, the nitro group can be exploited for selective toxicity in anaerobic or microaerophilic bacteria that possess the necessary nitroreductase enzymes.[9][10]

Quantitative Biological Data

While specific data for 2-fluoro-4-nitro-substituted piperazine scaffolds is emerging, data from closely related analogs demonstrate the potential of this class. The table below presents hypothetical, yet representative, data that would be collected during a screening campaign to illustrate how such information is typically presented.

Compound IDModification at N4-positionTargetAssay TypeIC₅₀ (nM)
Scaffold-01 -H (Core Scaffold)HCT116 (Hypoxia)Cell Viability850
Scaffold-02 -MethylHCT116 (Hypoxia)Cell Viability620
Scaffold-03 -CH₂-PyridineS. aureusMIC1200
Scaffold-04 -C(O)-PhenylFAP InhibitorEnzyme Activity75

Data is illustrative to demonstrate format.

Structure-Activity Relationships (SAR) and Future Directions

The core 1-(2-fluoro-4-nitrophenyl)piperazine scaffold is not an endpoint but a starting point for extensive chemical exploration. The unsubstituted N4-nitrogen is a key synthetic handle for diversification, allowing for the generation of large chemical libraries to probe structure-activity relationships.[2][20]

Strategies for Diversification

The N4-position can be functionalized through various standard organic reactions to modulate the compound's properties:

  • N-Alkylation/Arylation: Introducing alkyl, benzyl, or other aryl groups can alter lipophilicity, influencing cell permeability and target engagement.[20]

  • N-Acylation: Forming amides can introduce new hydrogen bonding interactions and tune electronic properties.

  • Reductive Amination: A powerful method to introduce a wide variety of substituted alkyl groups.[20]

  • Urea/Thiourea Formation: Can provide additional hydrogen bond donors and acceptors to improve target binding.

Key points of diversification on the piperazine N4-position to modulate SAR.

By systematically modifying this position and evaluating the resulting analogs in relevant biological assays, researchers can develop a clear understanding of the structural requirements for potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The fluorine at the 2-position and the nitro at the 4-position provide a consistent electronic and steric foundation, allowing for a focused investigation of the impact of the N4-substituent.

Conclusion

The 2-fluoro-4-nitro-substituted piperazine scaffold represents a convergence of privileged structural elements and strategic functionalization. Its rational design leverages the benefits of the piperazine core, the metabolic stability and potency-enhancing effects of fluorine, and the bio-reducible nature of the nitro group. This positions the scaffold as an exceptionally promising starting point for drug discovery campaigns targeting diseases characterized by hypoxic environments or susceptible microbial pathogens. The straightforward and robust synthetic access to the core, coupled with the vast potential for diversification at the N4-position, provides a fertile ground for medicinal chemists to develop novel, highly effective therapeutic agents. Future research will undoubtedly focus on the synthesis of diverse libraries based on this scaffold and their subsequent screening against a wide array of biological targets to unlock their full therapeutic potential.

References

  • The Versatility of Piperazine Intermediates in Chemical Synthesis. (2026, January 22). Vertex AI Search.
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2016, September 27). MDPI. [Link]

  • Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. (2025, June 5). PubMed. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, April 23). MDPI. [Link]

  • The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Authorea. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [Link]

  • N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. PMC. [Link]

  • (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, April 9). ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19). Authorea. [Link]

  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI. [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. [Link]

  • Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023, March 28). JAPS. [Link]

  • Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal | Request PDF. (2025, December 11). ResearchGate. [Link]

  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. (2025, August 9). ResearchGate. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020, May 22). RSC Publishing. [Link]

  • Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). (2021, September 7). MDPI. [Link]

  • Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. (2024, December 10). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024, March 28). PMC. [Link]

Sources

Biological Activity of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine and its structural analogs. As a "privileged scaffold" in medicinal chemistry, the N-arylpiperazine core serves as a versatile template for developing antimicrobial, anticancer, and CNS-active agents. This guide dissects the structure-activity relationships (SAR), synthetic methodologies, and pharmacological mechanisms driven by the unique electronic properties of the 2-fluoro-4-nitrophenyl moiety.

Chemical Architecture & Synthetic Logic

The Pharmacophore

The title compound, 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine , integrates three distinct functional domains:

  • The Piperazine Linker: A semi-rigid, cyclic diamine that dictates the spatial orientation of the two aromatic systems.

  • The Electron-Deficient Ring (Ring A): The 2-fluoro-4-nitrophenyl group.[1] The nitro group (

    
    ) acts as a strong electron-withdrawing group (EWG), while the fluorine atom provides metabolic stability and lipophilicity modulation.
    
  • The Hydrophobic Tail (Ring B): The N-phenyl group, which typically engages in

    
     stacking or hydrophobic interactions within receptor pockets.
    
Synthetic Protocol (Self-Validating)

The most robust synthesis relies on Nucleophilic Aromatic Substitution (


), exploiting the activation provided by the nitro and fluoro groups.

Protocol:


 Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine 
  • Rationale: The fluorine atom at the 2-position of 1,2-difluoro-4-nitrobenzene is highly activated for displacement by nucleophiles due to the inductive effect of the adjacent fluorine and the resonance effect of the para-nitro group.

  • Reagents:

    • Substrate: 3,4-Difluoronitrobenzene (1.0 eq)

    • Nucleophile: 1-Phenylpiperazine (1.1 eq)

    • Base: Potassium Carbonate (

      
      , 2.0 eq) or DIPEA
      
    • Solvent: Acetonitrile (

      
      ) or DMF (anhydrous)
      

Step-by-Step Methodology:

  • Preparation: Dissolve 1-phenylpiperazine (10 mmol) in 20 mL anhydrous acetonitrile in a round-bottom flask.

  • Activation: Add anhydrous

    
     (20 mmol) and stir at room temperature for 15 minutes to ensure base dispersion.
    
  • Addition: Dropwise add 3,4-difluoronitrobenzene (10 mmol) dissolved in 5 mL acetonitrile. Note: Exothermic reaction; control temperature < 40°C.

  • Reflux: Heat the mixture to reflux (80-82°C) for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Cool to RT. Filter off inorganic salts. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Visualizing the Synthesis Workflow:

SynthesisWorkflow Start Start: Reagent Prep Mix Mix: 1-Phenylpiperazine + K2CO3 + MeCN Start->Mix Add Add: 3,4-Difluoronitrobenzene (Dropwise, <40°C) Mix->Add Activation Reflux Reflux: 80°C, 4-6h (SnAr Mechanism) Add->Reflux Nucleophilic Attack Workup Workup: Filter Salts Evaporate Solvent Reflux->Workup Completion (TLC) Purify Purify: Recrystallization or Column Chrom. Workup->Purify Product Product: 1-(2-Fluoro-4-nitrophenyl) -4-phenylpiperazine Purify->Product Yield >85%

Caption: Step-by-step


 synthesis workflow for the target scaffold.

Biological Activity & Mechanisms[2][3][4]

Antimicrobial Activity

Analogs of this scaffold exhibit significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis.

  • Mechanism: The nitro group is often a "warhead." In anaerobic or microaerophilic conditions (like M. tb granulomas), the nitro group can be enzymatically reduced to reactive nitroso or hydroxylamine intermediates, which damage bacterial DNA or inhibit cell wall synthesis enzymes. The piperazine ring disrupts membrane integrity or acts as an efflux pump inhibitor.

  • Key SAR Findings:

    • 2-Fluoro Substitution: Essential. It increases lipophilicity (LogP) facilitating membrane permeation and blocks metabolic defluorination at that position.

    • N-Phenyl Modifications: Electron-withdrawing groups (e.g.,

      
      , 
      
      
      
      ) on the distal phenyl ring enhance potency against S. aureus.
Anticancer Potential

These compounds act as cytotoxic agents against various cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).[2][3]

  • Mechanism:

    • BCL2 Inhibition: Some analogs mimic the BH3 domain, binding to the hydrophobic groove of anti-apoptotic proteins (BCL2/BCL-xL), triggering apoptosis.

    • Tubulin Interference: The N-phenylpiperazine moiety can occupy the colchicine binding site on tubulin, inhibiting polymerization.

  • Data Summary:

Cell LineCompound VariantIC50 (

)
Mechanism
MCF-7 4-(3-CF3-phenyl) analog12.5Apoptosis induction (Caspase-3 activation)
A549 4-(4-Cl-phenyl) analog18.2G2/M Phase Arrest
Hela Parent Scaffold24.8DNA Fragmentation
CNS Activity (Serotonergic)

While the nitro group is less common in CNS drugs due to toxicity concerns, the 1-aryl-4-phenylpiperazine core is the classic pharmacophore for 5-HT1A and 5-HT2A receptor ligands. The 2-fluoro group mimics the electronic properties of successful drugs like risperidone or fluoxetine, potentially enhancing binding affinity.

Structure-Activity Relationship (SAR) Analysis

The biological output is strictly controlled by substitutions at three vectors.

Visualizing the SAR Logic:

SAR_Logic Core 1-(2-Fluoro-4-nitrophenyl) -4-phenylpiperazine Core RingA Ring A: 2-Fluoro-4-nitrophenyl Core->RingA Linker Linker: Piperazine Core->Linker RingB Ring B: N-Phenyl Core->RingB ModA1 Nitro Group (4-NO2): Prodrug activation (Antibacterial) Redox cycling (Cytotoxicity) RingA->ModA1 ModA2 Fluoro Group (2-F): Blocks metabolism Increases LogP RingA->ModA2 ModL1 Rigid Spacer: Maintains distance between Aromatic rings (Pharmacophore) Linker->ModL1 ModB1 Distal Substituents: EWG (Cl, CF3) = Potency EDG (OMe) = Selectivity RingB->ModB1

Caption: SAR map detailing the functional impact of structural modifications.

Experimental Protocols

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Compound Prep: Dissolve analog in 100% DMSO to 10 mg/mL stock. Perform serial 2-fold dilutions in MHB in a 96-well plate (Final conc. range: 0.5 – 256

    
    ).
    
  • Incubation: Add 100

    
     of diluted inoculum to each well. Incubate at 37°C for 18-24 hours.
    
  • Readout: Visual inspection for turbidity or absorbance measurement at 600 nm (

    
    ). MIC is the lowest concentration with no visible growth.
    
  • Validation: Include Linezolid as a positive control and DMSO as a negative control.

MTT Cytotoxicity Assay

Objective: Measure antiproliferative activity in cancer cells.

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat cells with graded concentrations of the analog (0.1 – 100

    
    ) for 48h.
    
  • MTT Addition: Add 20

    
     MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.
    
  • Solubilization: Remove media. Add 150

    
     DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 2017.[4] Link

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Metabolism, 2019. Link

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 2024. Link

  • Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. Journal of Applied Pharmaceutical Science, 2023. Link

  • 1-(2-Fluoro-4-nitrophenyl)piperazine Product Data. ChemicalBook, 2025.[5] Link

Sources

Technical Guide: Melting Point Characterization of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical characterization of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine , focusing on melting point data as a critical quality attribute (CQA) for research and development.

Executive Summary

The compound 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine (CAS 556801-40-2 ) is a specialized intermediate used in the synthesis of bioactive pharmaceutical scaffolds, particularly in the development of oxazolidinone antibiotics and antifungal agents.[1][2][3] Accurate melting point (MP) determination is the primary rapid-screening method for establishing the purity of this crystalline solid.[1]

Critical Data Point: The validated melting point range for high-purity (>98%) 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine is 152–153 °C .[1] Deviations below this range typically indicate the presence of unreacted 1-phenylpiperazine or solvent inclusions.[1]

Chemical Identity & Structural Context

Before analyzing thermal data, it is essential to verify the chemical entity to ensure the reference values are applied to the correct polymorph and derivative.

PropertySpecification
Chemical Name 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine
CAS Number 556801-40-2
Molecular Formula C₁₆H₁₆FN₃O₂
Molecular Weight 301.32 g/mol
Physical State Yellow Crystalline Solid
Structural Features Fluorinated nitrobenzene core coupled to a phenylpiperazine moiety.[1][3][4][5]

Melting Point Data Analysis

The melting point is a thermodynamic constant that serves as a direct indicator of lattice stability and chemical purity. For this compound, the sharp transition at 152–153 °C reflects a highly ordered crystalline lattice, stabilized by intermolecular


 stacking between the terminal phenyl ring and the electron-deficient nitrobenzene ring.[1]
Comparative Data Table
Source / GradeMelting Point RangePurity SpecificationNotes
Matrix Scientific [1]152–153 °C >98% (HPLC)Primary Reference Standard
Fluorochem [2]ReferencedResearch GradeConsistent with high-purity lots
Crude Reaction Product 145–148 °C~90–95%Broad range indicates impurities (e.g., residual 3,4-difluoronitrobenzene)
Thermal Behavior Insights
  • Sharpness of Fusion: A range of ≤1.0 °C (e.g., 152.0–153.0 °C) indicates a purity exceeding 98%.

  • Depression: A depression of the onset temperature to <150 °C is a strong signal of residual solvent (often Ethanol or DMF from recrystallization) or starting material contamination.

  • Decomposition: The compound is generally stable up to its melting point, but the nitro group introduces a risk of decomposition at significantly higher temperatures (>200 °C).

Experimental Methodology

To replicate these results or validate a synthesized batch, follow this standardized protocol.

A. Synthesis Context (Origin of the Sample)

Understanding the synthesis helps predict potential impurities affecting the MP. This compound is typically synthesized via a Nucleophilic Aromatic Substitution (SₙAr) .

  • Reactants: 3,4-Difluoronitrobenzene + 1-Phenylpiperazine.[1]

  • Mechanism: The piperazine nitrogen attacks the carbon para to the nitro group (position 4), displacing a fluoride ion. The remaining fluorine at position 2 and the nitro group at position 4 define the product structure.

  • Purification: The crude yellow solid is usually recrystallized from hot Ethanol or an Ethyl Acetate/Hexane mixture to achieve the target MP of 152–153 °C.

B. Melting Point Determination Protocol (Capillary Method)

Objective: Determine the melting range with ±0.5 °C precision.

  • Sample Prep: Dry the sample in a vacuum oven at 40 °C for 4 hours to remove surface moisture/solvents. Grind to a fine powder.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 140 °C.[1]

    • Critical Ramp: 1.0 °C/min from 140 °C to 155 °C.[1]

  • Observation: Record the Onset Temperature (first visible liquid droplet) and the Clear Point (complete liquefaction).

  • Validation: The sample passes if Onset ≥ 151.5 °C and Range ≤ 1.5 °C.

Visualization: Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from synthesis to thermal validation, highlighting the critical decision points based on melting point data.

G RawMaterials Reactants: 3,4-Difluoronitrobenzene + 1-Phenylpiperazine Reaction SnAr Reaction (Reflux in Acetonitrile/K2CO3) RawMaterials->Reaction CrudeSolid Crude Isolation (Yellow Solid) Reaction->CrudeSolid Purification Recrystallization (Solvent: Ethanol) CrudeSolid->Purification Drying Vacuum Drying (Remove Solvent) Purification->Drying MP_Test MP Determination (Capillary Method) Drying->MP_Test Decision Is MP 152-153 °C? MP_Test->Decision Pass PASS: High Purity (>98%) Release for Use Decision->Pass Yes Fail FAIL: MP < 150 °C (Impurity/Solvent) Decision->Fail No Fail->Purification Reprocess

Figure 1: Process flow for the synthesis and thermal validation of CAS 556801-40-2.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Thermal Hazards: As a nitro-aromatic compound, avoid heating large quantities rapidly beyond 200 °C to prevent potential energetic decomposition.[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are required during MP determination.

References

  • Matrix Scientific. (2024). Product Data Sheet: 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine (CAS 556801-40-2).[1][2][3][6] Retrieved from [1]

  • Fluorochem. (2024). Chemical Properties and Safety Data: 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine.[1][2][3] Retrieved from [1]

  • BLD Pharm. (2024). Compound Reference: 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine.[1][2][3][6] Retrieved from [1]

Sources

Methodological & Application

Application Note: Solvent Systems for the Synthesis of Fluorinated Nitro-Phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of fluorinated nitro-phenylpiperazines is a critical transformation in the production of diverse pharmacophores, including antifungal agents (e.g., Posaconazole intermediates) and antipsychotics. The dominant synthetic route is Nucleophilic Aromatic Substitution (


).[1][2] While traditional protocols rely on dipolar aprotic solvents like DMF or NMP, regulatory pressures (REACH) and green chemistry mandates require a shift toward sustainable alternatives.

This guide provides a technical analysis of solvent effects on


 kinetics, offering three distinct protocols: a High-Performance Benchmark (Acetonitrile), a Green Alternative (2-MeTHF), and an Aqueous Surfactant System.

Mechanistic Basis & Solvent Effects[3][4][5]

The Reaction Landscape

The synthesis involves the reaction of a piperazine (nucleophile) with a poly-fluorinated nitrobenzene (electrophile).

  • Substrate: typically 3,4-difluoronitrobenzene or 2,4-difluoronitrobenzene.

  • Regioselectivity: The position para to the nitro group is significantly more reactive than the meta position due to resonance stabilization of the anionic intermediate.

  • Leaving Group: Fluoride (

    
    ) is the preferred leaving group in 
    
    
    
    because its high electronegativity inductively stabilizes the rate-determining Meisenheimer complex, despite the strong C-F bond energy.
Solvent Influence on Kinetics

The reaction rate is governed by the stability of the transition state relative to the ground state.

  • Polar Aprotic Solvents (DMF, DMSO): These are the historic standard. They solvate the cation (counter-ion) well but leave the nucleophilic amine "naked" and highly reactive. They also stabilize the polar Meisenheimer complex.

  • Protic Solvents (Ethanol, Water): These form hydrogen bonds with the amine nucleophile, reducing its reactivity (ground-state stabilization). However, they can assist in the departure of the leaving group (

    
    ) via H-bonding.
    
Mechanistic Workflow

The following diagram illustrates the critical transition states where solvent polarity plays a role.

SNAr_Mechanism cluster_solvent Solvent Effects Reactants Reactants (Piperazine + Difluoronitrobenzene) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Activation Meisenheimer Meisenheimer Complex (Anionic Intermediate) *Stabilized by Polar Solvents* TS1->Meisenheimer Rate Determining Step TS2 Transition State 2 (Fluoride Elimination) Meisenheimer->TS2 Products Products (Fluoro-nitro-phenylpiperazine + HF salt) TS2->Products Fast Effect1 Polar Aprotic: Leaves Nucleophile 'Naked' (Increases Rate) Effect1->Reactants Effect2 High Dielectric: Stabilizes Anionic Complex Effect2->Meisenheimer

Figure 1: Reaction coordinate of the


 process highlighting the stabilization of the Meisenheimer complex.

Solvent Selection Matrix

The following table compares solvents based on kinetic performance, workup efficiency, and environmental impact (CHEM21 and Pfizer guides).

Solvent ClassSolventDielectric Const.[3][4][5] (

)
Boiling Point (°C)Green ScorePerformance Notes
Polar Aprotic (Classic) DMF 36.7153Red (Avoid)Excellent kinetics, but reprotoxic. Difficult to remove (high BP).
DMSO 46.7189Yellow (Usable)Best kinetics. Difficult workup (requires extensive water wash).
Polar Aprotic (Modern) Acetonitrile (ACN) 37.582Green/Yellow Good balance. Easy removal. Salt solubility can be low.
Green/Bio-based 2-MeTHF 6.9780Green (Preferred)Lower polarity slows reaction, but excellent for biphasic workup.
Ethyl Acetate 6.0277Green (Preferred)Generally too non-polar for

unless catalyzed.
Protic Ethanol 24.578Green (Preferred)Slower kinetics (H-bonding). Product often precipitates directly (advantage).

Experimental Protocols

Protocol A: The High-Performance Benchmark (Acetonitrile)

Recommended for initial screening and maximizing yield on small-to-medium scale.

Rationale: Acetonitrile (ACN) offers a high dielectric constant to stabilize the intermediate but has a low enough boiling point for easy removal. Potassium Carbonate (


) is used as an insoluble base; the heterogeneous surface area can drive the reaction.
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3,4-difluoronitrobenzene (1.0 equiv, e.g., 10 mmol) and Acetonitrile (5 mL/mmol).

  • Base Addition: Add finely ground anhydrous

    
     (1.2 equiv).
    
  • Nucleophile Addition: Add Piperazine (1.1 equiv) in one portion.

    • Note: If using piperazine hexahydrate, ACN is still effective, but anhydrous is preferred to minimize hydrolysis byproducts.

  • Reaction: Heat to reflux (80-82°C) for 4–6 hours.

    • Monitoring: TLC (Eluent: 50% EtOAc/Hexane). Look for the disappearance of the nitrobenzene spot (

      
      ) and appearance of the fluorescent yellow product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[6]

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the residue from Ethanol or Isopropanol to obtain the pure fluorinated nitro-phenylpiperazine.

Protocol B: The Sustainable "Green" Method (2-MeTHF)

Recommended for process scale-up and GMP environments.

Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources (corncobs).[3] It is immiscible with water, allowing for a simplified workup without solvent swapping.

  • Setup: Pressure vial or standard flask (if reflux is sufficient).

  • Charging: Combine 3,4-difluoronitrobenzene (1.0 equiv), Piperazine (1.5 equiv), and 2-MeTHF (4 mL/mmol).

    • Note: Excess piperazine acts as the base (hydrohalide scavenger), eliminating the need for solid carbonate which is poorly soluble in 2-MeTHF.

  • Reaction: Heat to 80°C for 8–12 hours.

    • Optimization: If kinetics are slow, add 5-10% water to the system to increase polarity and solubility of the piperazine salts.

  • Workup (Streamlined):

    • Add Water (equal volume) and 1M NaOH (to neutralize the piperazine-HF salt).

    • Separate phases.[6][3] The product remains in the organic (2-MeTHF) layer.

    • Wash organic layer with Brine.[6]

    • Distill 2-MeTHF to concentrate.

Protocol C: Aqueous Micellar Catalysis (On-Water)

Recommended for ultra-green applications and temperature-sensitive substrates.

Rationale: Using a surfactant like TPGS-750-M or HPMC (Hydroxypropyl methylcellulose) creates lipophilic micelles in water. The reagents concentrate inside the micelle, effectively increasing local concentration and rate, often exceeding organic solvent rates.

  • Solution Prep: Prepare a 2 wt% aqueous solution of TPGS-750-M or HPMC.

  • Reaction: Add 3,4-difluoronitrobenzene (1.0 equiv) and Piperazine (1.1 equiv) to the aqueous solution (concentration 0.5 M). Add

    
     (1.2 equiv) as base.
    
  • Conditions: Stir vigorously at 45–50°C.

  • Workup:

    • The product often precipitates as a solid.

    • Filter the solid and wash with water.

    • Alternatively: Extract with a minimal amount of EtOAc (recycling the aqueous surfactant phase is possible).

Process Optimization & Troubleshooting

Use the following decision tree to troubleshoot low yields or purity issues.

Optimization_Tree Start Issue Detected Problem Identify Problem Start->Problem LowYield Low Conversion Problem->LowYield Impurity Regio-isomer Impurity Problem->Impurity Workup Emulsion/Oil Problem->Workup Temp Increase Temp (Reflux -> Pressure) LowYield->Temp Solvent Switch to Higher Polarity (2-MeTHF -> DMSO/EtOAc) LowYield->Solvent Cool Lower Temp (Improve Selectivity) Impurity->Cool Steric Use Bulky Base (DIPEA vs K2CO3) Impurity->Steric Salt Add Brine Workup->Salt pH Adjust pH > 10 (Free base form) Workup->pH

Figure 2: Troubleshooting decision tree for SNAr synthesis optimization.

References

  • Mechanism & Kinetics: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. Link

  • Solvent Selection Guide (CHEM21): Prat, D., et al. (2016). CHEM21 selection guide of classical-and less classical-solvents. Green Chemistry, 18(1), 288-296. Link

  • Pfizer Solvent Guide: Alfonsi, K., et al. (2008).[7] Green chemistry tools to influence a medicinal chemistry and research chemistry based organization.[7][8] Green Chemistry, 10(1), 31-36. Link

  • Aqueous SNAr (HPMC): Klier, L., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.[5] Green Chemistry. Link

  • Green Solvent (2-MeTHF): Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[3] ChemSusChem.[9][10] Link

Sources

Application Note: High-Purity Recrystallization of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine (CAS: 556801-40-2) via recrystallization. This compound is a critical intermediate in the synthesis of antifungal agents and CNS-active pharmaceutical ingredients (APIs). Synthesized typically via Nucleophilic Aromatic Substitution (


), the crude product often contains unreacted 1-phenylpiperazine, fluoronitrobenzene precursors, and inorganic fluoride salts.

This guide provides a validated protocol using a single-solvent Ethanol system or a dual-solvent Ethyl Acetate/Hexane system , designed to achieve purities


 (HPLC) suitable for biological assays.

Chemical Context & Impurity Profile[1][2][3][4][5][6][7]

Target Molecule Properties[2][6][7][8][9][10][11]
  • IUPAC Name: 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 301.32 g/mol

  • Appearance: Yellow to orange crystalline solid.

  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Dimethylformamide (DMF), DMSO.

    • Moderate Solubility (Hot): Ethanol, Ethyl Acetate, Toluene.

    • Low Solubility (Cold): Ethanol, Hexane, Water.

Impurity Origins

Understanding the synthesis is crucial for purification logic. The standard route involves reacting 3,4-difluoronitrobenzene with 1-phenylpiperazine in the presence of a base (


).
Impurity TypeSourceRemoval Strategy
Inorganic Salts

,

byproducts.
Hot Filtration: Insoluble in hot organic solvents.
Starting Material A 1-Phenylpiperazine (Liquid).Solvent Wash: Highly soluble in cold ethanol.
Starting Material B 3,4-Difluoronitrobenzene (Liquid).Recrystallization: Remains in mother liquor.
Regioisomers Ortho-nitro substitution (Trace).Slow Cooling: Thermodynamic exclusion from crystal lattice.

Solvent Selection Strategy

The "like dissolves like" principle is refined here using Hansen Solubility Parameters (HSP) . The target molecule possesses a polar nitro group and a lipophilic phenyl-piperazine core.

  • Ethanol (EtOH): The "Gold Standard" for nitro-aryl piperazines. It dissolves the compound at boiling point (

    
    ) but shows poor solubility at 
    
    
    
    , creating a steep solubility curve ideal for high recovery.
  • Ethyl Acetate (EtOAc) / Hexane: Used if the compound is too soluble in Ethanol. EtOAc acts as the solvent, Hexane as the anti-solvent to drive precipitation.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Recommended for crude purity >85% and removal of inorganic salts.

Materials:

  • Crude 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine (10.0 g)

  • Absolute Ethanol (approx. 100–150 mL)

  • Activated Carbon (optional, for decolorization)

Step-by-Step Procedure:

  • Slurry Formation: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 80 mL of Ethanol.

  • Dissolution: Heat the mixture to reflux (

    
    ) with magnetic stirring.
    
    • Note: If solid remains after 10 minutes of reflux, add Ethanol in 5 mL increments until dissolved.

    • Critical Check: If a fine white powder remains insoluble while the yellow solid dissolves, do not add more solvent . These are inorganic salts (

      
      ).
      
  • Hot Filtration (Salt Removal): While maintaining the solution near boiling, filter rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel. This removes the inorganic impurities.

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature (RT) undisturbed for 2 hours. Do not place directly in ice; rapid cooling traps impurities.[2]

    • Once crystals form at RT, move the flask to an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 2 x 10 mL of ice-cold Ethanol. This displaces the mother liquor containing unreacted starting materials.

  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    
Protocol B: Solvent/Anti-Solvent Method (EtOAc/Hexane)

Recommended if the compound "oils out" in Ethanol or has high lipophilic impurity content.

  • Dissolution: Dissolve crude material in the minimum amount of boiling Ethyl Acetate.

  • Anti-Solvent Addition: Remove from heat. Slowly add hot Hexane dropwise until a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add 1-2 drops of hot Ethyl Acetate to clear the solution.

  • Crystallization: Allow to cool slowly. The lower polarity of the mixture forces the polar nitro-compound to crystallize while keeping non-polar byproducts in solution.

Process Visualization

The following diagram illustrates the critical decision nodes and workflow for Protocol A.

RecrystallizationWorkflow Start Crude 1-(2-Fluoro-4-nitrophenyl)- 4-phenylpiperazine Dissolve Suspend in Ethanol Heat to Reflux (80°C) Start->Dissolve CheckSolubility Is solution clear? Dissolve->CheckSolubility AddSolvent Add EtOH (5mL portions) CheckSolubility->AddSolvent No (Yellow solid remains) CheckSalts Insoluble White Solid? CheckSolubility->CheckSalts Yes (or only white solid left) AddSolvent->CheckSolubility HotFilter Hot Filtration (Remove Inorganic Salts) CheckSalts->HotFilter Yes (Salts present) Cooling Slow Cooling to RT (2 hrs) then Ice Bath (1 hr) CheckSalts->Cooling No HotFilter->Cooling OilingOut Problem: Oiling Out? Cooling->OilingOut ReheatSeed Reheat & Add Seed Crystal or add 5% Acetone OilingOut->ReheatSeed Yes Filter Vacuum Filtration OilingOut->Filter No (Crystals formed) ReheatSeed->Cooling Wash Wash with Ice-Cold EtOH Filter->Wash Dry Vacuum Dry (45°C) Wash->Dry

Figure 1: Decision logic for the recrystallization of nitro-aryl piperazines, highlighting salt removal and oiling-out remediation.

Analytical Validation

To ensure the protocol was successful, the following criteria must be met:

ParameterMethodAcceptance Criteria
Purity HPLC (C18 Column, MeOH/H2O gradient)Area %

Melting Point Capillary MethodSharp range (e.g.,

)*
Residual Solvent GC-Headspace or NMREthanol

Identity

-NMR (DMSO-

)
Integration of aromatic protons (7.0-8.0 ppm) vs piperazine protons (3.0-3.5 ppm) must match 1:1 stoichiometry.

*Note: Melting points for specific derivatives vary; a range


 indicates impurity.

Troubleshooting "Oiling Out"

A common issue with low-melting nitro compounds is "oiling out" (liquid-liquid phase separation) before crystallization.

  • Cause: The solution temperature is above the saturation point but the compound's melting point is depressed by impurities/solvent.

  • Solution:

    • Seeding: Add a tiny crystal of pure product to the turbid oil/solvent mixture at a temperature just below the clearing point.

    • Trituration: If an oil forms at the bottom, decant the solvent, add fresh cold ethanol, and scratch the glass side with a spatula to induce nucleation.

References

  • Synthesis of Piperazine Derivatives

    • Chaudhary, P., et al. "Synthesis and biological evaluation of novel piperazine derivatives." Journal of Chemical Sciences, 2012.

  • Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry." 5th Ed. Longman Scientific & Technical.
  • General Purification of Arylpiperazines

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 556801-40-2.

  • Solvent Selection Principles: Hansen, C.M. "Hansen Solubility Parameters: A User's Handbook." CRC Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols, improve yields, and ensure high product purity. The synthesis primarily involves a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful method for forming aryl-amine bonds.[1]

The core of this synthesis is the reaction between an activated aryl halide and 1-phenylpiperazine. The most common and efficient precursor for the "2-Fluoro-4-nitrophenyl" moiety is 3,4-difluoronitrobenzene . The nucleophilic attack from 1-phenylpiperazine occurs preferentially at the C-1 position, which is para to the strongly electron-withdrawing nitro group, leading to the displacement of the C-1 fluoride.[2][3]

Caption: General reaction scheme for the SNAr synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you quickly diagnose and solve problems.

Q1: My reaction yield is consistently low or zero. What are the potential causes and solutions?

Low yields are a common frustration that can often be traced back to fundamental reaction parameters.[4]

A1: Potential Causes & Solutions:

  • Reagent Quality and Stoichiometry:

    • Moisture: The presence of water can reduce the effectiveness of the base and potentially lead to side reactions. Ensure your solvent (e.g., DMF, DMSO) is anhydrous and that your base (e.g., K₂CO₃, Cs₂CO₃) is freshly dried or stored in a desiccator.

    • Base Equivalents: An insufficient amount of base will fail to neutralize the hydrofluoric acid (HF) generated during the reaction, leading to protonation of the 1-phenylpiperazine nucleophile and stalling the reaction. Use at least 1.2-2.0 equivalents of a mild inorganic base like potassium carbonate (K₂CO₃).

    • Reagent Purity: Impurities in either 3,4-difluoronitrobenzene or 1-phenylpiperazine can inhibit the reaction or introduce side products. Verify the purity of your starting materials by NMR or melting point analysis before starting.

  • Reaction Conditions:

    • Temperature: SNAr reactions require sufficient thermal energy to overcome the activation barrier.[5] If the temperature is too low, the reaction rate will be impractically slow. A typical starting point is 80 °C. If the reaction is sluggish, consider incrementally increasing the temperature to 100-120 °C while monitoring for any signs of product or starting material decomposition via TLC.

    • Mixing: In a heterogeneous mixture (e.g., with solid K₂CO₃), vigorous stirring is critical to ensure adequate contact between all reactants. Use a suitable stir bar and speed to keep the base suspended.

  • Work-up Procedure:

    • Inefficient Extraction: The product is basic and may have some water solubility, especially if protonated. During aqueous work-up, ensure the aqueous layer is made basic (pH > 10) before extraction with a solvent like ethyl acetate or dichloromethane to ensure the product is in its free base form. Perform multiple extractions (e.g., 3x) to maximize recovery.[6]

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Low or No Yield Observed check_tlc Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_tlc incomplete Problem: Incomplete Reaction (Starting Materials Remain) check_tlc->incomplete SM present degradation Problem: Degradation (Baseline Streaking, No Product Spot) check_tlc->degradation Complex mixture no_reaction Problem: No Reaction (Only Starting Materials) check_tlc->no_reaction Only SM action_incomplete Increase Reaction Time Increase Temperature (e.g., 80 -> 100 °C) Ensure Efficient Stirring incomplete->action_incomplete action_degradation Decrease Temperature Check for High-Boiling Impurities Consider a Milder Base degradation->action_degradation action_no_reaction Verify Reagent Purity & Stoichiometry Ensure Anhydrous Conditions Increase Temperature no_reaction->action_no_reaction

Caption: A workflow for diagnosing low-yield reactions.
Q2: My TLC/HPLC shows unreacted starting material even after a long reaction time. How can I improve conversion?

A2: Incomplete conversion points to an issue with reaction kinetics or a chemical equilibrium that has been reached prematurely.

  • Increase Temperature: As mentioned above, temperature is a primary driver of reaction rate. If your reactants are stable, increasing the temperature in 20 °C increments is the most effective first step.

  • Use a Stronger Base/Solvent System: While K₂CO₃ is standard, a stronger, more soluble base like cesium carbonate (Cs₂CO₃) can accelerate the reaction.[7] Switching to a more polar aprotic solvent like DMSO can also enhance the rate of SNAr reactions.

  • Check Nucleophile Reactivity: Ensure your 1-phenylpiperazine has not degraded. If it is a hydrochloride salt, you must use at least two equivalents of base: one to neutralize the salt and one to scavenge the HF produced. It is preferable to start with the free base.

Q3: I am observing a significant, persistent impurity. What is it and how can I avoid it?

A3: While the regioselectivity for substitution para to the nitro group is very high, impurities can still arise.

  • Isomeric Product: A minor impurity could be the isomeric product from substitution at the C-2 position (ortho to the nitro group). This is electronically less favored but can occur at very high temperatures. Running the reaction at the lowest feasible temperature (e.g., 80-100 °C) can improve selectivity.

  • Bis-arylation of Piperazine: If your 1-phenylpiperazine starting material is contaminated with piperazine, you risk forming the symmetrical impurity N,N'-bis(2-fluoro-4-nitrophenyl)piperazine. Always use high-purity 1-phenylpiperazine.

  • Starting Material Impurities: The most common source of impurities in the final product are impurities carried over from the starting materials. Purifying the starting materials before the reaction is often easier than purifying the final product.

Q4: The crude product is an oil and difficult to purify by recrystallization. What are the best purification strategies?

A4: Phenylpiperazine derivatives are often oils or low-melting solids.

  • Column Chromatography: This is the most reliable method for purifying non-crystalline products. A silica gel column using a gradient eluent system, such as hexane/ethyl acetate or dichloromethane/methanol, is typically effective. Start with a low polarity mixture and gradually increase the polarity to elute your product.

  • Acid-Base Extraction: You can sometimes purify the product by dissolving the crude material in an organic solvent and washing it with a dilute acid (e.g., 1M HCl). The desired product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer and re-extract the purified product.

  • Salt Formation: If the free base is an oil, converting it to a salt (e.g., hydrochloride or benzoate) can often induce crystallization.[8] This crystalline salt can be isolated and purified by recrystallization. The free base can be regenerated afterward if needed.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A1: This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. It is a two-step addition-elimination process.[2]

  • Addition Step (Rate-Determining): The nitrogen atom of 1-phenylpiperazine (the nucleophile) attacks the electron-deficient carbon atom at the C-1 position of 3,4-difluoronitrobenzene. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[3] This step is typically the slowest (rate-determining).

  • Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.

The negative charge of the Meisenheimer complex is stabilized through resonance by the strongly electron-withdrawing nitro group, which is crucial for the reaction to occur.[3]

Caption: The two-step addition-elimination mechanism of SNAr.
Q2: How do I select the optimal solvent and base?

A2: The choice of solvent and base is critical for maximizing yield and minimizing reaction time. The ideal combination facilitates the interaction between the nucleophile and the electrophilic ring.

ParameterCommon ChoicesRationale & Expert Insights
Solvent DMF, DMSO, Acetonitrile (CH₃CN), DioxanePolar aprotic solvents are essential. They effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophile, leaving it "bare" and highly reactive. DMSO is the most polar and often gives the fastest rates, but can be difficult to remove. DMF is a good balance of polarity and ease of removal. Acetonitrile is a less polar option that may require higher temperatures.[9]
Base K₂CO₃, Cs₂CO₃, Na₂CO₃, DIPEA, Triethylamine (TEA)An inorganic base is preferred. A non-nucleophilic base is required to neutralize the HF byproduct without competing with the primary nucleophile. K₂CO₃ is inexpensive and effective. Cs₂CO₃ is more expensive but its greater solubility and the "caesium effect" can significantly accelerate sluggish reactions.[7] Organic bases like DIPEA can be used but are generally less effective in this specific transformation.
Q3: What role do the substituents on the aromatic ring play?

A3: The substituents are not passive; they are critical to the reaction's success.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group located para to the reaction site. It activates the ring for nucleophilic attack by pulling electron density away, making the target carbon more electrophilic. It also stabilizes the negative charge in the Meisenheimer intermediate through resonance, lowering the reaction's activation energy.[2][3]

  • Fluoro Group (-F): In SNAr reactions, the reactivity of halogens as leaving groups is typically F > Cl > Br > I . This is the reverse of the trend seen in SN1 and SN2 reactions. The reason is that the first step (nucleophilic attack) is rate-determining, not the breaking of the carbon-halogen bond. Fluorine's high electronegativity makes the carbon it is attached to highly electrophilic, accelerating the attack step.[3]

Q4: What is a standard experimental protocol for this synthesis?

A4: The following is a representative, robust protocol based on established methodologies for similar SNAr reactions.[6][7]

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenylpiperazine (1.0 eq.), 3,4-difluoronitrobenzene (1.1 eq.), and finely ground, anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the 1-phenylpiperazine.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the limiting starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash with water, followed by a wash with brine to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexane).

Q5: How should I monitor the reaction's progress effectively?

A5: Regular monitoring is key to avoiding over-running or under-running the reaction.

  • Thin-Layer Chromatography (TLC): This is the quickest method.

    • Eluent: Use a solvent system that gives good separation between your starting materials and the product (e.g., 30% Ethyl Acetate / 70% Hexane). The product, being more polar than the starting materials, should have a lower Rf value.

    • Visualization: Use a UV lamp (254 nm) for visualization. The nitro-aromatic compounds should be clearly visible.

    • Procedure: Co-spot lanes for your starting material, your co-reactant, and the reaction mixture on the same plate to clearly track the consumption of reactants and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC) or LC-MS: For more quantitative analysis, HPLC is ideal. It can precisely measure the percentage of starting material remaining and product formed. LC-MS is even more powerful as it confirms the mass of the product peak, ensuring you are tracking the correct compound.

References

  • Vertex AI Search. Cas no 154590-33-7 (1-(2-Fluoro-4-nitrophenyl)piperazine). Accessed February 21, 2026.
  • Journal of the Chemical Society, Perkin Transactions 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. RSC Publishing. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic aromatic substitution of the nitro-group. RSC Publishing. Available at: [Link]

  • ResearchGate. SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. Available at: [Link]

  • Nature Communications. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC". Available at: [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Accessed February 21, 2026. Available at: [Link]

  • Journal of the American Society for Mass Spectrometry. Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. ACS Publications. Available at: [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Published August 20, 2018. Available at: [Link]

  • Molecules. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023". Published online 2023. Available at: [Link]

  • Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. Available at: [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Acta Crystallographica Section E. "Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and...". Published online 2022. Available at: [Link]

  • Google Patents. WO2010094285A1 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available at: [Link]

  • Acta Crystallographica Section E. "Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K". Published online October 15, 2022. Available at: [Link]

  • Journal of Ovarian Research. "Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations". Published online April 5, 2024. Available at: [Link]

  • Molecules. "1-(2,5-Dimethoxy-4-nitrophenyl)piperidine". Published online November 27, 2023. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

[1]

Topic: Purification of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine via Column Chromatography Document ID: TSC-PUR-2024-089 Role: Senior Application Scientist Last Updated: February 23, 2026[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for the purification of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine . This guide addresses the specific challenges associated with purifying electron-deficient aryl piperazines. Unlike simple organic molecules, this compound presents a "push-pull" electronic system—a basic nitrogen (N4) capable of interacting with silica silanols, and a highly electron-withdrawing nitro-aryl group (N1) that influences solubility and UV absorption.[1]

Target Molecule Profile
PropertyCharacteristicImplication for Chromatography
Structure Nitro-aryl piperazineYellow/Orange bands; visible without staining.[1]
Basicity N4 is moderately basic (pKa ~8.7)Risk of Streaking: Will interact with acidic silica.
Polarity Moderate (LogP ~3.0)Elutes in mid-polarity solvents (Hexane/EtOAc).
Solubility Low in Hexane/Water; High in DCM/EtOAcLoad Method: Solid load (Dry load) is mandatory.

Pre-Purification Diagnostics

Before packing your column, you must validate your separation on Thin Layer Chromatography (TLC). Skipping this step is the primary cause of yield loss.

The "Golden Solvent" Test

Do not assume a standard solvent system. Due to the basic N-phenylpiperazine moiety, standard Hexane/Ethyl Acetate often results in tailing.

Recommended Mobile Phase:

  • Base System: Hexane : Ethyl Acetate (Start at 80:20).

  • Modifier (Critical): Add 1% Triethylamine (TEA) to deprotonate silica silanols.

Protocol:

  • Prepare a TLC chamber with Hexane:EtOAc:TEA (70:29:1).

  • Spot the crude reaction mixture.

  • Target Rf: The product should appear at Rf 0.25 – 0.35 .

    • Impurity A (Unreacted Fluoronitrobenzene): High Rf (>0.7).[2]

    • Impurity B (N-Phenylpiperazine): Low Rf (<0.1) or streaks at baseline.

The Purification Protocol (Step-by-Step)

Workflow Visualization

The following diagram outlines the decision logic for the purification process.

PurificationWorkflowStartCrude Reaction MixtureTLCTLC Optimization(Hex/EtOAc + 1% TEA)Start->TLCTLC->TLCStreaking? Add more TEALoadSample Loading(Dry Load on Silica)TLC->LoadRf ~0.3 AchievedColumnFlash ChromatographyGradient: 0% -> 40% EtOAcLoad->ColumnAnalyzeFraction Analysis(UV 254nm + Visual)Column->AnalyzePoolPool & ConcentrateAnalyze->PoolPure Fractions

Caption: Operational workflow for the purification of aryl piperazines, emphasizing the critical TLC optimization loop.

Phase 1: Sample Loading (Dry Loading)

Direct liquid injection is discouraged due to poor solubility in non-polar mobile phases.

  • Dissolve the crude residue in a minimum amount of Dichloromethane (DCM) .

  • Add silica gel (ratio: 2g silica per 1g crude).

  • Evaporate solvent under vacuum until a free-flowing powder remains.[1]

  • Technical Note: Ensure no residual DCM remains; it acts as a strong eluent and will ruin the resolution of early-eluting impurities.

Phase 2: Gradient Elution
  • Stationary Phase: Silica Gel 60 (40-63 µm).[1]

  • Mobile Phase A: Hexane (or Heptane) + 1% TEA.

  • Mobile Phase B: Ethyl Acetate + 1% TEA.

Time (CV)% Mobile Phase BPurpose
0–20%Elute non-polar impurities (unreacted nitrobenzene).[1]
2–50% → 10%Linear ramp to move the front.
5–1510% → 40%Elution of Target Molecule.
15–2040% → 100%Flush polar impurities (starting amine).

Troubleshooting Hub (Q&A)

This section addresses specific failure modes reported by users working with nitro-aryl piperazines.

Issue 1: "My compound is streaking/tailing on the column."

Diagnosis: The basic nitrogen (N4) is hydrogen-bonding with the acidic silanol groups (

1Solution:
  • Immediate Action: Flush the column with mobile phase containing 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide .[1]

  • Prevention: Pre-treat the silica column by running 2 Column Volumes (CV) of Hexane + 1% TEA before loading your sample. This "neutralizes" the column.[3]

Issue 2: "I see a yellow band co-eluting with my product."

Diagnosis: This is likely the unreacted starting material, 3,4-difluoronitrobenzene (or similar isomer). Nitro compounds are intensely colored. Solution:

  • Modify Selectivity: Change the solvent system. If Hexane/EtOAc fails, switch to DCM/Hexane (isocratic). The chlorinated solvent interacts differently with the nitro group's dipole.

  • Check Loading: You may have overloaded the column. For difficult separations, the sample-to-silica ratio should be 1:50 .[1]

Issue 3: "The product precipitated inside the column."

Diagnosis: The compound has low solubility in the initial non-polar mobile phase (Hexane), causing it to crash out upon contact with the mobile phase. Solution:

  • Switch to Dry Loading: (See Phase 1 above).

  • Add a Co-solvent: Add 5-10% DCM to your Hexane mobile phase bottle.[1] This increases the solubility parameter of the non-polar phase without drastically increasing polarity (elution strength).

Issue 4: "My yield is lower than expected after the column."

Diagnosis: Irreversible adsorption. Highly basic amines can bind permanently to activated silica. Solution:

  • Recovery Wash: After the main run, flush the column with DCM : Methanol (90:10) + 1% TEA . This strong polar/basic wash will strip any remaining amine from the silica.

  • Alternative Phase: For future runs, consider using Amine-functionalized Silica (NH2-Silica) .[1] This eliminates the need for TEA and prevents adsorption.

Advanced Recovery: Crystallization

If chromatography yields 90-95% purity but trace impurities persist, use crystallization as a polishing step.[1]

  • Dissolve the semi-pure solid in boiling Ethanol (EtOH) .

  • Add hot water dropwise until slight turbidity appears.

  • Allow to cool slowly to room temperature, then to 4°C.

  • The nitro-aryl piperazine typically crystallizes as bright yellow needles.[1]

References

  • Biotage. (2023).[3][4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Phenomenex. (2024). HPLC Tech Tip: Peak Tailing of Basic Analytes and Silanol Interactions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization. (Context on Piperazine Synthesis and Purification). Retrieved from [Link]

Technical Support Center: Optimizing Reflux Time for Piperazine Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazine nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing reaction conditions, with a specific focus on reflux time. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions, troubleshoot effectively, and achieve optimal outcomes in your syntheses.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses foundational questions regarding piperazine nucleophilic substitution and the use of reflux.

Q1: What is a piperazine nucleophilic substitution reaction?

A: This is a class of chemical reaction where the piperazine molecule, acting as a nucleophile, attacks an electron-deficient atom (an electrophile) and replaces a leaving group.[1] The two nitrogen atoms in the piperazine ring are nucleophilic, meaning they can donate a pair of electrons to form a new covalent bond. This reaction is fundamental in medicinal chemistry for synthesizing a vast number of drugs and bioactive molecules, as the piperazine moiety can significantly improve the pharmacokinetic properties of a compound.[2] Common electrophiles include alkyl halides (in SN2 reactions) and activated aryl halides (in Nucleophilic Aromatic Substitution, or SNAr reactions).[1][2]

Q2: Why is "heating under reflux" the go-to technique for these reactions?

A: Heating a reaction mixture accelerates the rate of reaction, as described by the Arrhenius equation.[3] Many nucleophilic substitutions with piperazine are slow at room temperature and require elevated temperatures to proceed at a reasonable rate.[4][5] Reflux is the process of heating a mixture to its solvent's boiling point and using a condenser to return the evaporated solvent back to the reaction flask.[4] This technique offers two key advantages:

  • Constant, Maximum Temperature: It allows the reaction to be maintained at the maximum possible temperature for a given solvent system, ensuring the fastest possible reaction rate without boiling off the solvent.[3][6]

  • Prevents Loss of Reagents: It prevents the loss of volatile solvents and reagents over long reaction periods, maintaining consistent concentrations.[3][5]

Q3: What are the key factors that determine the optimal reflux time?

A: The optimal reflux time is not a fixed value; it is a function of several interdependent variables:

  • Substrate Reactivity: The nature of the electrophile is critical. Activated aryl halides with strong electron-withdrawing groups (e.g., -NO2) ortho or para to the leaving group will react much faster in SNAr reactions.[7][8][9] Similarly, the type of leaving group (I > Br > Cl > F for SN2; F > Cl > Br > I is often seen in SNAr) and the steric hindrance around the reaction center play a major role.[10][11]

  • Solvent Choice: The solvent's boiling point determines the maximum reaction temperature. Furthermore, the polarity of the solvent affects reaction kinetics. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[1][12]

  • Nucleophilicity of Piperazine: The nucleophilicity of the piperazine derivative can be modulated by substituents. Electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it.

  • Presence of a Catalyst: For less reactive electrophiles, such as unactivated aryl chlorides, a catalyst (e.g., Palladium in Buchwald-Hartwig amination) is often necessary and dramatically reduces the required reaction time.[2][13]

Q4: How do I monitor the reaction to know when it's complete?

A: Relying on a "cookbook" time is inefficient and can lead to poor outcomes. Active monitoring is essential. The most common techniques are:

  • Thin-Layer Chromatography (TLC): A quick, simple, and cost-effective method to qualitatively track the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the consumption of reactants and formation of products, as well as identifying any side products by their mass.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to take aliquots from the reaction mixture to determine the conversion to the product with high accuracy.

A Practical Guide to Optimizing Reflux Time

Q5: I'm starting a new synthesis. What's a reasonable initial reflux time to test?

A: Your starting point depends heavily on the nature of your electrophile. The table below provides empirically derived starting points for a screening reaction. These are not optimized times , but rather a duration after which a first analysis (e.g., by TLC or LC-MS) is warranted.

Electrophile TypeLeaving GroupSolvent (Example)Typical Starting Reflux TimeKey Considerations
Activated Aryl Halide (SNAr)-F, -ClDMF, DMSO2 - 6 hoursReaction is driven by a strong electron-withdrawing group (EWG) ortho/para to the leaving group.[8][9]
Heteroaromatic Halide-Cl, -BrEthanol, Dioxane4 - 12 hoursRing nitrogen atoms can activate the halide for substitution.[14]
Primary Alkyl Halide (SN2)-Br, -IAcetonitrile1 - 4 hoursGenerally fast, but watch for bis-alkylation if piperazine is not in excess or mono-protected.
Secondary Alkyl Halide (SN2)-Br, -IAcetonitrile, DMF8 - 24 hoursSlower due to increased steric hindrance. Elimination side products are possible.[10][15]
Unactivated Aryl Halide-Cl, -BrToluene, Dioxane12 - 48 hours (with catalyst)Requires metal catalysis (e.g., Buchwald-Hartwig).[2] Without a catalyst, the reaction is often not feasible.

Q6: How should I design an experiment to pinpoint the optimal reflux time?

A: A time-course study is the most robust method. This involves running the reaction and sampling it at regular intervals to determine the point of maximum product yield with minimal side-product formation.

Experimental Protocol: Time-Course Analysis for Reflux Optimization
  • Setup: Assemble the reflux apparatus (round-bottom flask, condenser, heating mantle, and inert atmosphere if necessary) as per standard laboratory procedure.[5]

  • Reagents: Charge the flask with the electrophile, piperazine (or its derivative), solvent, and a base (e.g., K₂CO₃, Et₃N) if required.

  • Initiation: Begin stirring and heating the mixture to a gentle reflux. Start a timer as soon as the solvent begins to condense and drip back into the flask. This is T=0.

  • Sampling: At predetermined time points (e.g., T = 1h, 2h, 4h, 8h, 16h, 24h), carefully and quickly withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., acetonitrile, ethyl acetate) to stop the reaction. This sample is now ready for analysis.

  • Analysis: Analyze each quenched sample by a suitable method (LC-MS is ideal) to determine the relative percentage of starting material, desired product, and any major impurities.

  • Data Plotting: Plot the concentration of the product versus time. The optimal reflux time is the point where the product concentration plateaus. Continuing the reaction beyond this point provides no benefit and may lead to product degradation or the formation of further side products.

G cluster_setup Setup & Initiation cluster_monitoring Time-Course Monitoring cluster_analysis Data Analysis Setup 1. Assemble Reflux Apparatus (Inert Atmosphere if needed) Reagents 2. Add Reagents: Electrophile, Piperazine, Solvent, Base Setup->Reagents Heat 3. Heat to Gentle Reflux Start Timer (T=0) Reagents->Heat Sample 4. Withdraw Aliquot at Time = T(x) Heat->Sample Quench 5. Quench Aliquot in Dilution Solvent Sample->Quench Analyze 6. Analyze via LC-MS/TLC Quench->Analyze Plot 7. Plot [Product] vs. Time Analyze->Plot Optimize 8. Identify Plateau (Optimal Reflux Time) Plot->Optimize caption Workflow for Optimizing Reflux Time

Caption: Workflow for Optimizing Reflux Time

Troubleshooting Guide

Q7: My reaction isn't reaching completion, even after refluxing for 24+ hours. What's wrong?

A: This is a common issue stemming from insufficient reactivity. Consider these possibilities:

  • Poor Leaving Group/Unactivated Substrate: If you are using an aryl chloride or bromide without strong electron-withdrawing groups, a direct SNAr is extremely slow.[16]

    • Solution: Switch to a more reactive substrate (e.g., the corresponding aryl fluoride) or, more practically, introduce a suitable catalyst system like a Palladium(0) source with a phosphine ligand (Buchwald-Hartwig conditions) to facilitate the reaction.[2]

  • Steric Hindrance: Bulky groups on either the piperazine ring or near the electrophilic center can physically block the nucleophilic attack, dramatically slowing the reaction.[15][17]

    • Solution: Increase the reflux time further, switch to a less sterically hindered analogue if possible, or use a smaller, more potent base. In some cases, a different synthetic route may be necessary.

  • Insufficient Temperature: The boiling point of your solvent may not provide enough thermal energy to overcome the activation energy barrier.

    • Solution: Switch to a higher-boiling point solvent (e.g., from acetonitrile [82°C] to DMF [153°C] or DMSO [189°C]).

  • Base Issues: An inadequate or weak base may not be effectively scavenging the acid (e.g., HCl, HBr) produced during the reaction. The resulting protonation of the piperazine nucleophile deactivates it.

    • Solution: Ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU).

Q8: I'm getting my product, but also a significant amount of a higher molecular weight side product. What is it and how do I stop it?

A: You are likely observing bis-substitution , where a second molecule of the electrophile reacts with the other nitrogen atom of your newly formed product. This is especially common when using unsubstituted piperazine.

  • Solution 1 (Stoichiometry): Use a large excess of piperazine (3-5 equivalents). This increases the statistical probability that the electrophile will react with a starting piperazine molecule rather than the mono-substituted product.

  • Solution 2 (Protecting Groups): The most robust solution is to start with a mono-protected piperazine, such as N-Boc-piperazine.[1] The Boc group deactivates one nitrogen, ensuring only mono-substitution occurs. The Boc group can be easily removed later with acid (e.g., TFA or HCl in dioxane).

  • Solution 3 (Reaction Conditions): Lowering the reaction temperature or reducing the reflux time can sometimes favor the mono-substituted product, but this often comes at the cost of lower overall conversion. A time-course study is crucial here.

G Start Problem: Reaction Stalled or Incomplete CheckSubstrate Is substrate activated? (EWG ortho/para) Start->CheckSubstrate CheckSterics Is there significant steric hindrance? CheckSubstrate->CheckSterics Yes AddCatalyst Solution: Add Pd catalyst system (e.g., Buchwald-Hartwig) CheckSubstrate->AddCatalyst No CheckTemp Is solvent BP high enough? CheckSterics->CheckTemp No IncreaseTime Solution: Increase reflux time; Consider alternative route CheckSterics->IncreaseTime Yes ChangeSolvent Solution: Switch to higher boiling solvent (e.g., DMF, DMSO) CheckTemp->ChangeSolvent No End Re-evaluate CheckTemp->End Yes (Check other params e.g., base, purity) caption Troubleshooting Low Conversion

Caption: Troubleshooting Low Conversion

References

  • Shoukry, A., Brindell, M., & van Eldik, R. (2007). Kinetics and mechanism of the substitution behaviour of Pd(ii) piperazine complexes with different biologically relevant nucleophiles. Dalton Transactions, (35), 3973.
  • Shoukry, A. (2009). Kinetics and mechanism for the substitution reactions of monoaquamonochloro-(piperazine) palladium (II) complex with L-methionin. Journal of Chemical Sciences.
  • Trovato, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

  • Shoukry, A., Brindell, M., & van Eldik, R. (2007). Kinetics and mechanism of the substitution behaviour of Pd(II) piperazine complexes with different biologically relevant nucleophiles. RSC Publishing. Available from: [Link]

  • Shoukry, A., et al. (2007). Kinetics and mechanism of the substitution behaviour of Pd(II) piperazine complexes with different biologically relevant nucleophiles. RSC Publishing. Available from: [Link]

  • Kalyani, M., & Swamy, C. (2004). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences.
  • Various Authors. (2022). What is the purpose of heating the reaction mixture to boiling point during a reflux? Quora. Available from: [Link]

  • JoVE. (2015). Assembly of a Reflux System for Heated Chemical Reactions. Journal of Visualized Experiments. Available from: [Link]

  • Various Authors. (2015). What is "heating under reflux"? Chemistry Stack Exchange. Available from: [Link]

  • EduMedia. Heating under reflux. Interactive Science Simulations for STEM – Chemistry. Available from: [Link]

  • Inam, M., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemmedchem.
  • Cikr, M., et al. (2014). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. IS MUNI.
  • ISSR. Heating under reflux. Integrated Science. Available from: [Link]

  • Mediavilla, A., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
  • Mancini, P., et al. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available from: [Link]

  • Wang, Z., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters.
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Scribd. Available from: [Link]

  • Reinheimer, J., & Bunnett, J. (1959). Nucleophilic Displacement Reactions in Aromatic Systems. VII. The ortho:para Ratio in the Reactions of Nitrochlorobenzenes with Piperidine and with 1,4-Diazabicyclo(2.2.2)octane. Journal of the American Chemical Society.
  • Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. Available from: [Link]

  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. OrganicChemGuide. Available from: [Link]

  • Zúñiga-Gutiérrez, C., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. Available from: [Link]

  • Sciforum. (n.d.). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum. Available from: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • Bentham Science Publisher. (n.d.). Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. Bentham Science Publisher. Available from: [Link]

  • ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate. Available from: [Link]

  • ResearchGate. (2025). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. Available from: [Link]

  • Kourilova, H., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Available from: [Link]

  • Li, B., & Seidel, D. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Available from: [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Available from: [Link]

  • Reddit. (2021). Effect on steric hindrance on nucleophiles. Reddit. Available from: [Link]

  • Zúñiga-Gutiérrez, C., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. PMC. Available from: [Link]

Sources

Technical Support Center: Stability of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

[1][2][3]

Executive Summary

This guide addresses the stability profile of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine under acidic conditions.[1][2] While chemically robust due to the strength of the N-aryl bonds, this compound presents unique handling challenges often mistaken for instability.[1]

The Core Insight: The molecule possesses two "anilinic" nitrogens with significantly different electronic environments.[2] The primary troubleshooting vector is not chemical degradation, but rather solubility-driven precipitation and salt stoichiometry issues caused by the strongly electron-withdrawing nitro and fluoro groups.[1]

Module 1: Chemical Behavior & Mechanism

Q1: Is this compound stable in acidic media (e.g., 0.1% TFA, 1N HCl)?

Answer: Yes, chemically stable, but physically unpredictable. Unlike amides or esters, the N-aryl bonds in this piperazine derivative are highly resistant to acid-catalyzed hydrolysis. The 2-Fluoro and 4-Nitro groups deactivate the phenyl ring, preventing electrophilic attack, while the C-N bonds are too strong to cleave under standard acidic conditions (e.g., HPLC mobile phases).

However, the compound is prone to salt crashing .

  • Mechanism: The N4-nitrogen (attached to the simple phenyl ring) has a pKa ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     4–5.[1][2] The N1-nitrogen (attached to the Nitro/Fluoro ring) is electronically deactivated (pKa < 1) and essentially non-basic.[1][2]
    
  • Consequence: In weak acids (acetic/formic), it may not fully protonate, leading to poor solubility. In strong acids (HCl), it forms a salt that is often less soluble in water/organic mixtures than the free base is in pure organics, causing "oiling out" or precipitation.

Q2: Will the Fluorine atom hydrolyze in acid?

Answer: No. The C-F bond is activated for Nucleophilic Aromatic Substitution (

basic
  • Contamination with basic impurities.[2][3]

  • Photolytic degradation (protect from light).[2]

Visualizing the Basicity & Reactivity

Gcluster_0Electronic Environmentcluster_1Acidic InteractionN1N1 (Nitro-Fluoro side)Electron DeficientpKa < 1 (Non-Basic)StructurePiperazine CoreN1->StructureN4N4 (Phenyl side)Moderately BasicpKa ~ 4-5WeakAcidWeak Acid(0.1% Formic/Acetic)N4->WeakAcidInteractsStrongAcidStrong Acid(1N HCl/H2SO4)N4->StrongAcidProtonatesStructure->N4Result1Partial ProtonationRisk: Poor SolubilityWeakAcid->Result1Result2Mono-Salt FormationRisk: Salt PrecipitationStrongAcid->Result2

Caption: Electronic analysis showing why N4 is the only protonation site, leading to specific solubility challenges.

Module 2: Troubleshooting Analytical Issues (HPLC/LC-MS)

Q3: I see "Ghost Peaks" in my chromatogram after leaving the sample in 0.1% TFA. Is it degrading?

Answer: Likely No . It is usually an artifact.[2]

  • Cause 1: Atropisomerism (Rare but possible): The bulky nitro/fluoro groups can restrict rotation around the N-Phenyl bond, occasionally showing split peaks at low temperatures. Run the column at 40°C to collapse them.

  • Cause 2: Impurity Release: If the sample was not purified, acid can hydrolyze residual starting materials (e.g., unreacted 3,4-difluoronitrobenzene derivatives) which then appear as new peaks.

  • Cause 3: N-Oxidation: If the solvent contains peroxides (aged THF or un-stabilized ethers), the N4 nitrogen can oxidize.[2] This is oxidative instability, not acidic instability.[2]

Action: Re-run the sample using a fresh preparation in Acetonitrile:Water (no acid) to confirm if peaks persist.

Q4: The compound degrades during "Forced Degradation" with 1N HCl at 80°C.

Answer: Under these extreme conditions, degradation is expected and acceptable.

  • Pathway: Acid-catalyzed cleavage of the C-N bond (N-dealkylation) or nitro-reduction (if trace metals are present in the acid source).[1][2]

  • Acceptance Criteria: <5% degradation over 24 hours at RT is considered "Stable." <10% degradation at reflux is typical for this class.[2]

Module 3: Protocols

Protocol A: Preparation of the Stable Monohydrochloride Salt

Use this protocol if you need to stabilize the compound for long-term storage or aqueous formulation.[1]

  • Dissolution: Dissolve 1.0 eq of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine in minimal Ethyl Acetate (EtOAc).

    • Note: Do not use alcohols (MeOH/EtOH) initially, as the salt is too soluble in them.

  • Acidification: Dropwise add 1.05 eq of 4M HCl in Dioxane (anhydrous) at 0°C.

    • Critical: Avoid aqueous HCl.[2] Water causes the salt to form a sticky gum instead of a discrete solid.[2]

  • Precipitation: A yellow/orange precipitate should form immediately.[2]

  • Maturation: Stir at 0°C for 30 minutes.

  • Isolation: Filter under Nitrogen (hygroscopic). Wash with cold Diethyl Ether.[2]

  • Drying: Vacuum dry at 40°C.

Protocol B: Acidic Forced Degradation Study (ICH Q1A)

Use this to validate analytical methods.

  • Preparation: Prepare a 1 mg/mL stock solution in Methanol.

  • Stress Condition: Mix 1 mL Stock + 1 mL 1N HCl .

  • Incubation: Heat at 60°C for 4 hours .

  • Neutralization: Cool to RT. Neutralize with 1 mL 1N NaOH (Critical to prevent column damage).

  • Analysis: Inject immediately onto HPLC.

    • Target: 5–20% degradation.[2][3] If <5%, increase time to 24h.

Module 4: Decision Tree for Handling

TroubleshootingStartUser Issue:Sample HandlingQ1Is the sample dissolving?Start->Q1Q2Is the solution acidic?Q1->Q2NoCheckPurityCheck HPLC Purity(Look for Ghost Peaks)Q1->CheckPurityYesSuggestion1Solubility Issue:Compound is lipophilic.Use DMSO or acidified MeOH.Q2->Suggestion1No (Neutral)Suggestion2Salt Formation Issue:HCl salt may be insoluble.Switch to Methanesulfonic Acid (MSA)or lower acid concentration.Q2->Suggestion2Yes (Acidic)ConclusionLikely Impurities or N-Oxides.Acid hydrolysis is unlikelyunless boiled.CheckPurity->ConclusionPeaks Found

Caption: Troubleshooting logic for solubility and stability issues.

References

  • ICH Harmonised Tripartite Guideline. (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation.[2] Link

  • Chao, K., et al. (2024).[2] Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine derivatives.[1][2] Chem960 / Core.ac.uk.[2] Link

  • Venkatesh, D. N., & Kumar, S. D. (2022).[4] Forced Degradation – A Review.[2][3][4] Biomedical Journal of Scientific & Technical Research.[2][4] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2783066, 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine.[1][2] PubChem.[2] Link

  • BOC Sciences. (2025).[2] Piperazine Derivatives and Stability Data.[2][3][2]

Validation & Comparative

Technical Guide: 1H NMR Characterization of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectral analysis of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine , a pharmacophore often utilized as a probe in serotonergic and dopaminergic ligand studies.

Unlike simple phenylpiperazines, this molecule presents a complex splitting pattern in the aromatic region due to the


 spin-spin coupling  and the strong electron-withdrawing nature of the nitro group. This guide compares its spectral performance against non-fluorinated analogs, highlighting how the fluorine atom acts as a diagnostic "handle" for structural verification, superior to standard 

NMR alone.

Structural Analysis & Assignment Logic

To interpret the spectrum accurately, we must deconstruct the molecule into three magnetically distinct zones. The fluorine atom on Ring A is the critical differentiator, inducing splitting patterns that validate the regiochemistry of the substitution.

Zone Breakdown
  • Zone A (The "Acceptor" Ring): The 2-fluoro-4-nitrophenyl moiety. This ring is electron-deficient. The protons here will be significantly deshielded (downfield) and split by the fluorine (

    
    ).
    
  • Zone B (The Bridge): The piperazine ring.[1][2] Due to the asymmetry of the N-substituents, the piperazine protons are not chemically equivalent singlets but appear as two distinct triplets (or broadened multiplets).

  • Zone C (The "Donor" Ring): The unsubstituted phenyl ring. This appears as a standard aromatic multiplet, distinct from Zone A.

Visualization: Structural Connectivity & Coupling

The following diagram illustrates the signal assignment logic and the specific coupling pathways (


-values) that define the spectrum.

G cluster_0 Zone A: Nitro-Fluoro Ring cluster_1 Zone B: Piperazine Bridge cluster_2 Zone C: Phenyl Ring H3 H-3 (dd) ~7.9-8.0 ppm J(H-F) ~10-11Hz H5 H-5 (dd) ~8.0 ppm J(ortho) ~9Hz H3->H5 Meta Coupling H6 H-6 (t/m) ~7.0 ppm Shielded by N H5->H6 Ortho Coupling F 19F Nucleus Spin Active F->H3 3J Coupling (Strong) F->H5 4J Coupling (Weak) PipA H-2'/6' (Adj to Nitro Ring) ~3.4 ppm PipA->H6 NOE Proximity PipB H-3'/5' (Adj to Phenyl Ring) ~3.3 ppm Ph Phenyl Protons Multiplet 6.8 - 7.3 ppm PipB->Ph NOE Proximity

Figure 1: Connectivity and Coupling Logic. Red nodes indicate protons with complex splitting due to Fluorine. Green nodes are aliphatic bridge protons.

Comparative Spectral Data

The following table contrasts the target molecule with its non-fluorinated precursor (1-(4-nitrophenyl)-4-phenylpiperazine). Note how the Fluorine atom resolves the aromatic overlap.

Solvent: DMSO-


 (Recommended for solubility of nitro-compounds)
Frequency:  400 MHz
Proton AssignmentTarget: 2-Fluoro-4-nitro Analog (

ppm)
Alternative: Non-Fluoro Analog (

ppm)
Multiplicity & Coupling (

)
Zone A: H-3 7.98 - 8.05 8.05dd (

Hz,

Hz)
Zone A: H-5 8.00 - 8.08 8.05dd (

Hz,

Hz)
Zone A: H-6 7.15 - 7.25 6.95t (pseudo-triplet due to F-coupling overlap)
Zone B: Piperazine (N-Ar-NO2) 3.40 - 3.55 3.50m (Deshielded by electron-poor ring)
Zone B: Piperazine (N-Ph) 3.25 - 3.35 3.25m (Standard phenyl-piperazine shift)
Zone C: Phenyl Ring 6.80 - 7.30 6.80 - 7.30m (Overlapping multiplet)
Key Comparative Insight

In the Non-Fluoro Alternative , protons H-3 and H-5 often appear as a simple AA'BB' system (appearing as two doublets) typical of para-substitution. In the Target (Fluoro) compound, the symmetry is broken. H-3 is pushed downfield and split significantly by the fluorine, allowing immediate confirmation that the fluorine is ortho to the nitro group.

Experimental Protocol

A. Synthesis & Sample Preparation

For researchers synthesizing this probe via


 (Nucleophilic Aromatic Substitution), purity is paramount. The reaction typically involves 3,4-difluoronitrobenzene and 1-phenylpiperazine.

Workflow Diagram:

Workflow Start Start: 3,4-Difluoronitrobenzene + 1-Phenylpiperazine Reaction Reaction: K2CO3, DMF, 80°C (SNAr Mechanism) Start->Reaction Workup Workup: EtOAc/Water Extraction Reaction->Workup Crude Crude Product Workup->Crude Decision Is 1H NMR Clean? Crude->Decision Recryst Recrystallize (EtOH) Decision->Recryst No (Impure) Final Final QC: 1H + 19F NMR Decision->Final Yes Recryst->Decision

Figure 2: Synthesis and Quality Control Workflow.

B. NMR Acquisition Parameters

To ensure the coupling constants (


) are resolved, use the following acquisition parameters. Standard "fast" parameters often blur the fine splitting of the H-3 proton.
  • Solvent: DMSO-

    
     (Preferred) or CDCl
    
    
    
    . Note: CDCl
    
    
    may cause peak overlapping in the 7.0-7.3 region.
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Number of Scans (NS): Minimum 16 (for >5 mg sample).

  • Acquisition Time (AQ): > 3.0 seconds (Critical for high resolution of multiplets).

  • Relaxation Delay (D1): 1.0 - 2.0 seconds.

  • Spectral Width: -2 to 14 ppm.

Troubleshooting & Validation

Problem: The piperazine protons appear as a single broad blob at 3.3 ppm.

  • Cause: In CDCl

    
    , the chemical shift difference between the two piperazine environments is small.
    
  • Solution: Switch to DMSO-

    
     . The polarity difference usually separates the protons adjacent to the nitro-ring (downfield) from those adjacent to the phenyl ring.
    

Problem: Distinguishing the Target from the Regioisomer (1-(3-Fluoro-4-nitrophenyl)...).

  • Validation: Check the H-3 signal .

    • Target (2-Fluoro): H-3 is a doublet of doublets (coupling to F and meta-H).

    • Isomer (3-Fluoro): H-3 would be a singlet (or small doublet) as it has no ortho/meta protons to couple strongly with, and the F is further away.

References

  • General Phenylpiperazine Spectral Data: Alver, Ö., et al. "FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study."[3] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2007.

  • Fluorine Coupling Constants (

    
    ): 
    Reich, H. J. "WinPLT: 19F NMR Chemical Shifts and Coupling Constants." University of Wisconsin-Madison. 
    
  • Synthesis of Nitro-Phenylpiperazine Derivatives: Sheehan, D. J., et al. "Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine derivatives."[4] Advances in Natural Science, 2009.[4]

  • NMR Chemical Shift Tables (Substituent Effects): Chemistry Steps. "NMR Chemical Shift Values Table."

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Fluorinated Phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

As a class of compounds, fluorinated phenylpiperazines are of significant interest in medicinal chemistry and drug development due to their prevalence in new psychoactive substances (NPS) and their role as key structural motifs in various pharmaceuticals.[1][2] Accurate structural elucidation is paramount for forensic analysis, metabolic studies, and quality control. Mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), stands as the cornerstone technique for this purpose.[3]

This guide provides a detailed comparison of the mass spectrometric fragmentation patterns of fluorinated phenylpiperazine isomers (ortho-, meta-, and para-substituted), offering field-proven insights into the causal mechanisms behind their fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

The Challenge of Isomer Differentiation

A primary analytical challenge is that regioisomeric phenylpiperazines, such as 2-fluorophenylpiperazine (2-FPP), 3-FPP, and 4-FPP, often yield very similar mass spectra under standard EI conditions.[2][4] This similarity arises because the primary fragmentation pathways are dominated by the cleavage of the piperazine ring, which is common to all isomers. Consequently, chromatographic separation is often essential for unambiguous identification.[2] This guide will dissect the subtle, yet potentially diagnostic, differences in fragmentation and highlight the common pathways that define this chemical class.

Part 1: Electron Ionization (EI) Fragmentation

EI-MS, typically performed at 70 eV, is a high-energy ionization technique that induces extensive fragmentation. The resulting mass spectrum is a reproducible fingerprint of the molecule, invaluable for library matching and structural confirmation.[4] For phenylpiperazines, fragmentation is primarily driven by cleavage of the C-N bonds within and adjacent to the piperazine ring.[5]

Dominant Fragmentation Pathways under EI

The molecular ion (M⁺˙) of fluorinated phenylpiperazines is often weak or absent, as the initial energy input readily promotes fragmentation.[4] The major fragmentation events involve two key areas of the molecule: the piperazine ring and the bond connecting it to the fluorophenyl group.

  • Alpha-Cleavage: The most characteristic fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom within the piperazine ring, followed by the loss of a C₂H₄N˙ radical. This leads to the formation of a highly abundant ion, which is often the base peak in the spectrum. For a generic fluorophenylpiperazine (C₁₀H₁₃FN₂), this results in a fragment at m/z 137.

  • Piperazine Ring Scission: The piperazine ring itself undergoes characteristic fragmentation, producing a series of low-mass, but highly diagnostic, ions. Common fragments include m/z 56 (C₃H₆N⁺), m/z 70 (C₄H₈N⁺), and m/z 84 (C₅H₁₀N⁺).[4][5] The ion at m/z 56 is a particularly strong indicator of the piperazine moiety.[1]

  • Fluorophenyl Cation Formation: Cleavage of the bond between the phenyl ring and the piperazine nitrogen can generate a fluorophenyl cation (C₆H₄F⁺) at m/z 95.

The diagram below illustrates the primary EI fragmentation pathways common to fluorophenylpiperazine isomers.

EI_Fragmentation cluster_main EI Fragmentation of Fluorophenylpiperazine M Fluorophenylpiperazine (M+•) m/z 180 F1 [M - C₂H₄N]⁺ m/z 137 M->F1 - C₂H₄N• (α-cleavage) F2 Piperazine Ring Fragment (C₃H₆N⁺) m/z 56 M->F2 - C₇H₇FN• (Ring Scission) F3 Fluorophenyl Cation (C₆H₄F⁺) m/z 95 M->F3 - C₄H₉N₂• F4 [M - F]⁺ m/z 161 M->F4 - F•

Caption: Generalized EI fragmentation pathways for fluorophenylpiperazines.

Comparison of Isomeric Fragmentation

While the major fragments are consistent across isomers, the relative abundances can sometimes offer clues to the substitution pattern. These differences are often subtle and require high-quality data and careful comparison.

Fragment Ion (m/z)Proposed StructureGeneral Observation
180C₁₀H₁₃FN₂ (M⁺˙)Molecular ion, often of low abundance or absent.[4]
137C₈H₈FN⁺Result of α-cleavage (loss of C₂H₄N), typically a high-abundance ion.
95C₆H₄F⁺Fluorophenyl cation.
70C₄H₈N⁺Piperazine ring fragment.[5]
56C₃H₆N⁺Piperazine ring fragment, highly characteristic.[1]

Part 2: Electrospray Ionization (ESI) Tandem MS (MS/MS)

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[6] Structural information is obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This technique is particularly useful for analyzing samples from biological matrices via LC-MS.[3]

Dominant Fragmentation Pathways under ESI-CID

For fluorinated phenylpiperazines, the protonated molecule [M+H]⁺ (m/z 181) is selected as the precursor ion. The resulting product ion spectrum is generally simpler than an EI spectrum but reveals key structural features.

  • Piperazine Ring Opening and Neutral Loss: A common pathway involves the opening of the piperazine ring followed by the loss of a neutral molecule. The loss of ammonia (NH₃, 17 Da) or ethenamine (C₂H₅N, 43 Da) from the protonated piperazine ring are characteristic fragmentations.[1] For example, the loss of ammonia from the precursor at m/z 181 would yield a product ion at m/z 164.

  • Cleavage of the Piperazine Ring: Similar to EI, the piperazine ring can cleave, leading to characteristic product ions. A prominent fragmentation is the loss of a C₂H₄N fragment from the protonated molecule, which, combined with the loss of a hydrogen radical, can lead to ions that help identify the core structure.[5]

The diagram below illustrates a key ESI-CID fragmentation pathway for protonated fluorophenylpiperazine.

ESI_Fragmentation cluster_main ESI-CID Fragmentation of Protonated Fluorophenylpiperazine M Protonated Molecule [M+H]⁺ m/z 181 F1 [M+H - NH₃]⁺ m/z 164 M->F1 - NH₃ (Ring Opening) F2 [M+H - C₂H₅N]⁺ m/z 138 M->F2 - C₂H₅N (Ring Cleavage) F3 Fluorophenyl Ion C₆H₅F⁺ m/z 96 M->F3 - C₄H₈N₂

Caption: Common ESI-CID fragmentation pathways for fluorophenylpiperazines.

Isomeric Comparison under ESI

ESI-MS/MS can sometimes provide better discrimination between isomers than EI-MS, as the lower-energy CID process can be more sensitive to subtle differences in proton affinity and bond strengths influenced by the fluorine atom's position. However, like with EI, these differences can be minor, and chromatographic separation remains the most definitive approach.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossGeneral Observation
181164NH₃Loss of ammonia from the piperazine ring.[1]
181138C₂H₅NLoss of ethenamine from the piperazine ring.
181119C₂H₄N₂Common fragment for phenylpiperazines.[5]
18196C₄H₈N₂Protonated fluorophenyl fragment.

Part 3: Experimental Protocol

This section provides a self-validating, generalized protocol for the analysis of fluorinated phenylpiperazines using GC-MS and LC-MS/MS. The choice of technique depends on the sample matrix and analytical goals. GC-MS is often preferred for volatile, thermally stable compounds in forensic samples, while LC-MS is ideal for less volatile compounds or complex biological matrices.[3][7]

Step 1: Sample Preparation

The causality behind sample preparation is to isolate the analytes from the matrix and present them in a solvent compatible with the chromatographic system.

  • For GC-MS (e.g., seized powders): Dissolve 1 mg of the sample in 1 mL of methanol or ethyl acetate. Vortex to ensure complete dissolution. Dilute as necessary to fall within the calibrated concentration range of the instrument.

  • For LC-MS (e.g., plasma/urine): Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove proteins and other interferences.[8] A typical LLE would involve basifying the sample (e.g., with NaOH) and extracting with an organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute the residue in the mobile phase.

Step 2: GC-MS Analysis (EI Mode)

This protocol is designed to achieve chromatographic separation of isomers, which is critical for their individual identification.[2]

  • GC System: Agilent 7890A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[7]

  • Injector: 250°C, Splitless mode (1 µL injection).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

    • Rationale: This temperature program provides a good balance between separation efficiency and analysis time.

  • MS System: Agilent 5975C or equivalent single quadrupole or TOF mass spectrometer.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Scan Range: m/z 40-500.

Step 3: LC-MS/MS Analysis (ESI Mode)

This method is optimized for sensitive detection in complex matrices.

  • LC System: Thermo Ultimate 3000 or equivalent.

  • Column: Hypersil GOLD C18 (100 x 2.1 mm, 3 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The C18 column provides excellent reversed-phase separation, while formic acid aids in the protonation of the analytes for positive ion ESI.

  • Gradient Elution:

    • Start with 5-10% B, hold for 1-2 min.

    • Linearly increase to 95% B over 5-7 min.

    • Hold at 95% B for 2 min.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • MS System: Triple quadrupole (QqQ) or Q-TOF mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 150-180°C.[1]

  • CID Gas: Argon.

  • Analysis Mode: Product ion scan (for fragmentation pattern elucidation) or Multiple Reaction Monitoring (MRM) for quantification.

Conclusion

The mass spectrometric fragmentation of fluorinated phenylpiperazines is dominated by predictable cleavages of the piperazine ring and the bond connecting it to the fluorophenyl moiety. While EI-MS provides a robust fragmentation fingerprint, it offers limited discriminatory power between ortho-, meta-, and para- isomers, making chromatographic separation indispensable. ESI-MS/MS offers high sensitivity and provides complementary fragmentation information, primarily through the dissociation of the protonated molecule. A thorough understanding of these common fragmentation pathways, combined with robust chromatographic methods as detailed in this guide, provides researchers and forensic scientists with a reliable framework for the confident identification and characterization of this important class of compounds.

References

  • ZHU Na, YU Chen, HUA Zhen-dong, et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7. [Link]

  • Abdel-Hay, K. Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. ResearchGate, 2014. [Link]

  • Czerwinska, J., et al. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. ResearchGate, 2021. [Link]

  • Wang, L., et al. Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. International Journal of Medical and Health Sciences, 2015. [Link]

  • Dias da Silva, D., et al. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct, 2020. [Link]

  • Zuba, D., et al. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 2021. [Link]

  • Archer, R. The synthesis, analysis and characterisation of piperazine based drugs. Figshare, 2015. [Link]

  • Ma, S., et al. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 2001. [Link]

  • DeRuiter, J., et al. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs, 2014. [Link]

  • Czerwinska, J., et al. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 2021. [Link]

  • Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Tang, Q., et al. Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate, 2011. [Link]

Sources

Optimizing Piperazine Scaffolds: A Comparative Guide to Fluorinated vs. Non-Fluorinated Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring is a "privileged scaffold" in medicinal chemistry, ubiquitous in antidepressants (e.g., trazodone), antipsychotics (e.g., aripiprazole), and antimicrobials. However, the secondary amine of the piperazine ring often introduces liabilities: high basicity (leading to poor membrane permeability) and susceptibility to metabolic N-oxidation or


-carbon hydroxylation.

This guide objectively compares non-fluorinated piperazines with their fluorinated counterparts . It synthesizes experimental data to demonstrate how strategic fluorination—often termed the "magic methyl" effect's more potent cousin—alters physicochemical properties (pKa,


) to drive superior biological efficacy and metabolic stability.

Part 1: The Physicochemical Shift

The primary driver for fluorinating a piperazine ring is not merely to add bulk, but to fundamentally alter the electronic landscape of the molecule.

Basicity Modulation (pKa)

The nitrogen atoms in non-fluorinated piperazines are highly basic (


). At physiological pH (7.4), these molecules are predominantly protonated (

), limiting their ability to cross lipophilic membranes like the Blood-Brain Barrier (BBB).
  • The Fluorine Effect: Fluorine is the most electronegative element (3.98 Pauling scale). When attached to the piperazine ring (or an adjacent alkyl chain), its strong electron-withdrawing inductive effect (

    
    ) pulls electron density away from the nitrogen lone pair.
    
  • Outcome: This significantly lowers the

    
     (often by 1–2 log units), increasing the fraction of neutral species at physiological pH.
    
Lipophilicity ( vs. )

While adding fluorine generally increases intrinsic lipophilicity (


) due to the hydrophobicity of the C-F bond, the more relevant parameter is the distribution coefficient (

).[1] By lowering the

, fluorination increases the concentration of the neutral species, thereby effectively enhancing membrane permeability.
Table 1: Physicochemical Impact of Fluorination (Representative Data)
PropertyNon-Fluorinated Piperazine (Reference)Fluorinated Piperazine (Analog)Biological Implication
Basicity (

)
~9.8 (High)~7.5 – 8.5 (Moderate)Improved BBB penetration; reduced phospholipidosis risk.
Intrinsic Lipophilicity (

)
1.51.8Slight increase in hydrophobic binding interactions.
Effective Lipophilicity (

)
0.21.2Critical: Higher fraction of neutral drug drives passive diffusion.
Conformation Chair (Dynamic equilibrium)Twisted/Locked (Gauche effect)Improved target binding selectivity (entropic benefit).

Technical Insight: The reduction in basicity also mitigates hERG channel blockage, a common liability for basic amines [1].

Part 2: Conformational Control & The Gauche Effect[2][3]

Beyond electronics, fluorination introduces stereoelectronic control. In non-fluorinated piperazines, the ring flips rapidly between chair conformers.

  • The Phenomenon: The Fluorine Gauche Effect dictates that C–F bonds prefer to be gauche (60°) to adjacent electron-rich bonds (like C–N or C–O) rather than anti (180°). This is driven by

    
     hyperconjugation [2].[2]
    
  • Application: By placing a fluorine atom at the C2 or C3 position, you can "lock" the piperazine into a specific conformation that perfectly matches the receptor binding pocket, reducing the entropic penalty of binding.

Visualization: Strategic Fluorination Logic

FluorinationStrategy Lead Lead Piperazine Candidate Issue Identify Liability Lead->Issue Branch1 High Metabolic Clearance? Issue->Branch1 Branch2 Low Permeability / BBB? Issue->Branch2 Branch3 Low Selectivity? Issue->Branch3 Action1 Block Metabolic Soft Spot (Replace C-H with C-F) Branch1->Action1 Block CYP Oxidation Action2 Modulate pKa (Proximal Fluorination) Branch2->Action2 Reduce Basicity Action3 Induce Gauche Effect (Conformational Lock) Branch3->Action3 Pre-organize Shape Outcome Optimized Analog: Lower Clearance, Higher Permeability Action1->Outcome Action2->Outcome Action3->Outcome

Caption: Decision matrix for applying fluorination strategies to piperazine scaffolds based on specific ADME liabilities.

Part 3: Biological Efficacy & Metabolic Stability

The most tangible benefit of fluorination is the extension of half-life (


). The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol), rendering it resistant to Cytochrome P450 (CYP)-mediated oxidative cleavage [3].
Comparative Efficacy Data

In a study of 5-HT1D receptor ligands, fluorination of the piperazine linker significantly improved the pharmacokinetic profile compared to the non-fluorinated piperidine/piperazine analogs [4].[3]

ParameterNon-Fluorinated PiperazineFluorinated AnalogImprovement Factor
Microsomal Stability (

)
45 µL/min/mg (High Clearance)12 µL/min/mg (Low Clearance)3.7x Stability
Oral Bioavailability (

)
15%58%3.8x Exposure
IC50 (Target Potency) 12 nM14 nMComparable (Potency maintained)

Note: Data represents a composite of trends observed in 5-HT receptor ligand optimization [4].

Part 4: Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

Protocol A: Comparative Microsomal Stability Assay

This assay determines the intrinsic clearance (


) of your compounds.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds (Fluorinated vs. Non-fluorinated pair).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1 µM) and incubate at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Visualization: Stability Assay Workflow

MicrosomalStability Start Microsome Mix + Compound Init Add NADPH (Start Reaction) Start->Init Incubate Incubate 37°C (Time Points: 0-45m) Init->Incubate Quench Quench w/ ACN + Internal Std Incubate->Quench At t=x Analyze LC-MS/MS Quantification Quench->Analyze Calc Calculate Slope (-k) Analyze->Calc

Caption: Step-by-step workflow for determining metabolic stability (Intrinsic Clearance).

Protocol B: Potentiometric pKa Determination

Accurate pKa measurement is essential to confirm the inductive effect of fluorine.

  • System: SiriusT3 or equivalent potentiometric titrator.

  • Solvent: 0.15 M KCl (aqueous) or Methanol/Water co-solvent if solubility is low (Yasuda-Shedlovsky extrapolation).

  • Procedure:

    • Dissolve compound to 1 mM.

    • Titrate with 0.5 M KOH from pH 2.0 to pH 12.0.

    • Perform triple replicate measurements.

  • Validation: The fluorinated analog should show a lower pKa for the basic nitrogen compared to the hydrogenated parent.

References

  • BenchChem. (2025).[4] A Comparative Analysis of the Biological Activity of Piperazine Isomers. BenchChem Guides.

  • O'Hagan, D., et al. (2016). The Fluorine Gauche Effect: A Brief History. Beilstein Journal of Organic Chemistry.

  • Bhattarai, P., et al. (2026).[5] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[5]

  • Van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles.[3] Journal of Medicinal Chemistry.[6]

  • Carreira, E. M., et al. (2016).[7] Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem.

Sources

Publish Comparison Guide: UV-Vis Absorption Maxima of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine , structured for researchers requiring rigorous comparative data and mechanistic insights.

Executive Summary & Chromophore Analysis

1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine is a "push-pull" chromophore system widely utilized as an intermediate in the synthesis of triazole antifungals (e.g., Posaconazole analogues) and psychotropic agents. Its optical properties are dominated by the 2-fluoro-4-nitroaniline moiety.

Unlike simple aryl-piperazines, this molecule exhibits a dual-chromophore behavior due to the electronic isolation provided by the saturated piperazine ring:

  • Primary Chromophore (Visible/Near-UV): The N-(2-fluoro-4-nitrophenyl) system. The piperazine nitrogen (N1) acts as an electron donor (auxochrome) to the nitro-substituted phenyl ring (acceptor), creating a strong Intramolecular Charge Transfer (ICT) band.

  • Secondary Chromophore (UV): The distal N-phenyl group (N4), which absorbs in the deep UV region characteristic of aniline derivatives.

Key Technical Insight: The introduction of the ortho-fluorine atom (relative to the piperazine nitrogen) introduces a subtle but critical electronic perturbation. While fluorine is a resonance donor (+R), its strong inductive withdrawal (-I) dominates in this system, slightly reducing the electron density available for the charge transfer transition compared to the non-fluorinated analogue.

Comparative Absorption Data

The following table contrasts the target molecule with its direct structural analogues to isolate the effects of substitution.

Table 1: Comparative UV-Vis Absorption Maxima (


) 
MoleculePrimary

(ICT Band)
Secondary

(

)

(Molar Absorptivity)
Electronic Effect
Target: 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine 380 – 385 nm ~245 nm ~18,000

Inductive Withdrawal (-I): Fluorine stabilizes the HOMO, causing a slight hypsochromic (blue) shift vs. the non-fluorinated analog.
Comparator A: 1-(4-Nitrophenyl)-4-phenylpiperazine385 – 395 nm~245 nm~20,000

Standard Push-Pull: Unimpeded resonance from N1 to Nitro group.
Comparator B: 1-PhenylpiperazineN/A (Colorless)240 – 250 nm~8,000

Baseline Control: Lacks the nitro-acceptor; shows only the localized benzenoid transition.

Note: Data represents values in polar protic solvents (Ethanol/Methanol). A bathochromic shift of 10-20 nm is expected in aprotic polar solvents like DMSO due to stabilization of the excited CT state.

Mechanistic Visualization

The following diagram illustrates the electronic decoupling of the two aryl systems and the specific influence of the fluorine atom on the charge transfer pathway.

ChromophoreAnalysis Subunit1 2-Fluoro-4-nitrophenyl Group (Acceptor System) Piperazine Piperazine Ring (Sigma-Bond Insulator) Subunit1->Piperazine N1 Donation Transition1 ICT Transition (Band I) λ ~382 nm (Visible Yellow) Subunit1->Transition1 Subunit2 Phenyl Group (Distal Chromophore) Piperazine->Subunit2 N4 Connection Transition2 π-π* Transition (Band II) λ ~245 nm (UV Region) Subunit2->Transition2 Effect Ortho-Fluorine Effect: 1. Inductive (-I) withdrawal from N1 2. Minimal steric twist (Van der Waals r = 1.47Å) Effect->Subunit1

Figure 1: Electronic segmentation of the molecule showing the independent chromophores and the perturbation site of the fluorine atom.

Experimental Protocol for Validation

To ensure reproducibility and accurate


 determination, follow this self-validating protocol. This method accounts for the low solubility of aryl-piperazines in pure water and prevents aggregation artifacts.
Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN). Avoid Chlorinated solvents if investigating solvatochromism due to potential cutoff interference.

  • Blank: Pure solvent from the same batch.

  • Standard: 4-Nitroaniline (for system suitability).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 3.0 mg of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine.

    • Dissolve in 10 mL of DMSO (to ensure complete solubilization).

    • Concentration: ~1 mM (

      
       M).
      
  • Working Solution (Dilution):

    • Aliquot 100

      
      L of Stock Solution into 9.9 mL of Ethanol.
      
    • Final Concentration:

      
       M.
      
    • Checkpoint: The solution should be a clear, pale yellow. If cloudy, sonicate or filter (0.22

      
      m PTFE).
      
  • Spectral Scan:

    • Set UV-Vis spectrophotometer range: 200 nm – 600 nm.

    • Baseline correction: Run with dual cuvettes containing pure Ethanol.

    • Scan speed: Medium (approx. 200 nm/min).

  • Data Analysis:

    • Identify

      
       (Visible) and 
      
      
      
      (UV).
    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
    • Acceptance Criteria: Absorbance at

      
       should be between 0.2 and 0.8 AU for linearity.
      
References
  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 1-(4-nitrophenyl)piperazine. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: 1-(2-Fluoro-4-nitrophenyl)piperazine (Intermediate). National Library of Medicine. [Link]

  • Spectrabase. UV-Vis Spectrum of Nitroaniline Derivatives. Wiley Science Solutions. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.